molecular formula C7H9NNaO4 B146157 sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate CAS No. 139122-78-4

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

货号: B146157
CAS 编号: 139122-78-4
分子量: 194.14 g/mol
InChI 键: QUDSEKWSAJLLOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a useful research compound. Its molecular formula is C7H9NNaO4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

139122-78-4

分子式

C7H9NNaO4

分子量

194.14 g/mol

IUPAC 名称

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);

InChI 键

QUDSEKWSAJLLOW-UHFFFAOYSA-N

SMILES

COC(=O)C1C(=O)CC[N-]C1=O.[Na+]

规范 SMILES

COC(=O)C1C(=O)CCNC1=O.[Na]

Pictograms

Irritant

产品来源

United States
Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate, a compound of interest in medicinal chemistry and drug development. While the crystal structure of this specific sodium salt has not been publicly reported, this document serves as an in-depth, procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the necessary steps from the synthesis and crystallization of the target compound to the collection and interpretation of X-ray diffraction data, culminating in the validation of the final crystal structure. The methodologies detailed herein are grounded in established crystallographic principles and best practices, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Structural Insight

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it dictates crucial parameters such as solubility, stability, bioavailability, and tabletability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of rigorous structural analysis.

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate, the sodium salt of methyl 2,4-dioxopiperidine-3-carboxylate[1], presents a compelling case for structural investigation. The parent molecule is a known reactant in the synthesis of phosphodiesterase 4 (PDE4) inhibitors[1]. The conversion to a sodium salt is a common strategy in pharmaceutical development to enhance solubility and other physicochemical properties[2]. A definitive crystal structure would provide invaluable information on its solid-state conformation, intermolecular interactions, and potential for polymorphism, thereby guiding its development as a potential therapeutic agent.

This guide will delineate a systematic approach to elucidating the crystal structure of this compound, assuming a successful synthesis and the availability of crystalline material.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful crystal structure determination. The journey begins with the synthesis of the parent compound and its subsequent conversion to the sodium salt, followed by a meticulous crystallization process.

Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate and its Sodium Salt

The synthesis of the parent ester, methyl 2,4-dioxopiperidine-3-carboxylate, can be achieved through various organic synthesis routes. Following purification, the sodium salt is typically prepared by reacting the ester with a suitable sodium base, such as sodium methoxide or sodium hydride, in an appropriate solvent. The stoichiometry of this reaction is critical to ensure the formation of the desired salt without excess base, which could interfere with crystallization.

Crystallization Strategies for Sodium Salts of Organic Compounds

The crystallization of organic salts can be challenging due to their ionic nature and potential for high solubility in polar solvents[2]. A screening of various crystallization techniques is often necessary to obtain diffraction-quality single crystals.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof). The ideal solvent system is one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the sodium salt in a chosen solvent or solvent mixture. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature. This method is straightforward but offers limited control over the rate of crystal growth.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound.

    • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: A larger drop of the compound solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization. The rate of cooling is a critical parameter to control crystal size and quality.

  • Antisolvent Diffusion: A solution of the compound is carefully layered with a solvent in which it is insoluble (the antisolvent). Crystals form at the interface as the two solvents slowly mix.

The choice of method and solvent will depend on the specific properties of the sodium salt. It is advisable to perform these experiments in parallel on a small scale to efficiently screen a wide range of conditions.

Characterization of Crystalline Material: Powder X-ray Diffraction (PXRD)

Once crystalline material is obtained, Powder X-ray Diffraction (PXRD) serves as an essential tool for initial characterization[3]. PXRD provides a "fingerprint" of the crystalline phase, allowing for phase identification, assessment of purity, and detection of polymorphism[3].

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. This pattern is unique to a specific crystalline phase.

The PXRD pattern can be used to confirm that a single crystalline phase has been produced and can be used for comparison with future batches.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Arrangement

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal[4][5].

Crystal Selection and Mounting

A suitable single crystal should be selected under a polarizing microscope. The ideal crystal should have well-defined faces, be free of cracks or defects, and exhibit sharp extinction under cross-polarized light. The selected crystal is then mounted on a goniometer head for data collection.

Data Collection

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.

Workflow for SC-XRD Data Collection and Processing

sc_xrd_workflow cluster_collection Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection crystal_selection->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction structure_solution Structure Solution (Phase Problem) absorption_correction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Data to a Molecular Model

The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.

Structure Solution

Modern crystallographic software employs direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares method. This iterative process involves adjusting the atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored using various statistical indicators, most notably the R-factor (R1). A low R-factor indicates a good agreement between the model and the experimental data.

Key Refinement Parameters

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for a good quality structure
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 is generally acceptable
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.~1.0

Analysis and Validation of the Crystal Structure

Once the refinement has converged, a thorough analysis and validation of the crystal structure are essential.

Molecular Geometry and Conformation

The refined structure provides precise bond lengths, bond angles, and torsion angles. These parameters should be compared with expected values from known structures in the Cambridge Structural Database (CSD)[6][7]. Any significant deviations should be carefully examined and justified. The conformation of the piperidine ring and the orientation of the methyl carboxylate group are of particular interest.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. A detailed analysis of these interactions is crucial for understanding the stability of the crystal packing. The coordination environment of the sodium cation should be carefully examined, as it plays a key role in the crystal packing of ionic compounds.

Visualization of Crystal Packing

crystal_packing cluster_molecule Molecule A cluster_neighbor1 Neighbor 1 cluster_neighbor2 Neighbor 2 A Anion B Anion A->B H-Bond Na_B Na+ A->Na_B Ionic Interaction Na_A Na+ Na_C Na+ B->Na_C Ionic Interaction C Anion C->Na_A Ionic Interaction

Caption: Conceptual diagram of intermolecular interactions in the crystal lattice.

Final Validation and Deposition

The final crystal structure should be validated using software tools like PLATON or the IUCr's checkCIF service. These tools check for geometric inconsistencies, missed symmetry, and other potential errors. Once validated, the crystallographic information file (CIF) should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community[6][7].

Conclusion

The crystal structure analysis of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a multi-step process that requires careful experimental design and rigorous data analysis. This technical guide has provided a comprehensive framework for approaching this task, from the initial synthesis and crystallization to the final validation and interpretation of the crystal structure. The insights gained from such an analysis are invaluable for understanding the solid-state properties of this compound and for guiding its potential development as a pharmaceutical agent. By following the principles and protocols outlined in this guide, researchers can confidently and accurately elucidate the crystal structure of this and other similar molecules, contributing to the advancement of structural chemistry and drug discovery.

References

  • Lee, H. L., & Lee, T. (2014).
  • PubChem. (n.d.). Methyl 2,4-dioxopiperidine-3-carboxylate. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • PubMed. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PMC. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • R Discovery. (2014, February 19). Synthesis, Characterization, and Crystal Structure of Sodium (Methyl α-d-Mannopyranosid)uronate Monohydrate. Retrieved from [Link]

  • MDPI. (2018, October 24). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid. Retrieved from [Link]

  • MDPI. (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Retrieved from [Link]

Sources

1H and 13C NMR spectroscopy data for methyl 2,4-dioxopiperidine-3-carboxylate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2,4-dioxopiperidine-3-carboxylate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for methyl 2,4-dioxopiperidine-3-carboxylate sodium salt. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed interpretation grounded in fundamental principles of NMR and the unique structural characteristics of the molecule, particularly its propensity for keto-enol tautomerism. This guide is designed to equip researchers with the expertise to understand, predict, and experimentally verify the NMR spectrum of this and related compounds, ensuring a high degree of scientific integrity in their work.

Introduction: The Structural Complexity of Methyl 2,4-dioxopiperidine-3-carboxylate Sodium Salt

Methyl 2,4-dioxopiperidine-3-carboxylate sodium salt is a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a piperidine ring with two carbonyl groups and a β-ketoester functionality, presents a fascinating case for NMR analysis. The presence of these functional groups dictates the molecule's electronic environment and conformational flexibility, all of which are reflected in its NMR spectrum. A thorough understanding of its NMR data is paramount for confirming its identity, assessing its purity, and understanding its behavior in solution.

The most critical aspect influencing the NMR spectrum of this molecule is the existence of keto-enol tautomerism.[3][4][5][6] The presence of a proton alpha to two carbonyl groups leads to an equilibrium between the diketo form and various enol or enolate forms. The position of this equilibrium is highly sensitive to the solvent, temperature, and, in this case, the presence of the sodium counter-ion.[5][7][8][9][10][11] This guide will primarily focus on the predicted NMR data for the most likely tautomeric forms in solution.

The Decisive Role of Keto-Enol Tautomerism

The 2,4-dioxopiperidine-3-carboxylate core can exist in several tautomeric forms. The equilibrium between these forms is dynamic and crucial to interpreting the NMR data.[6] The primary tautomers to consider are the diketo form and the enol forms, where the C3 proton is lost and a double bond forms between C3-C2 or C3-C4, with a hydroxyl group at C2 or C4, respectively. Given the presence of the sodium salt, the enolate form is highly probable, where the negative charge is delocalized across the O-C2-C3-C4-O system.

Caption: Tautomeric equilibrium of the core structure.

The relative populations of these tautomers will dictate the observed NMR spectrum. In many cases, one tautomer will be dominant, leading to a single set of observable peaks. Fast exchange between tautomers on the NMR timescale can lead to averaged signals, while slow exchange can result in the observation of multiple species. For the sodium salt in a polar solvent like D₂O or DMSO-d₆, the enolate form is expected to be a significant contributor.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the major enolate tautomer of methyl 2,4-dioxopiperidine-3-carboxylate sodium salt. The piperidine ring is expected to adopt a chair or twist-boat conformation, leading to distinct axial and equatorial protons.[12][13]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Notes
H5 (axial & equatorial)2.2 - 2.6mProtons on the carbon adjacent to the imide nitrogen.
H6 (axial & equatorial)3.2 - 3.6mProtons on the carbon between the two carbonyl groups.
NH7.0 - 8.5br sThe chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
OCH₃~3.7sTypical for a methyl ester.

Rationale for Predictions:

  • Piperidine Ring Protons (H5, H6): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by the neighboring carbonyl and amide functionalities.[14][15]

  • NH Proton: The amide proton is expected to be broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange.[14] In a protic solvent like D₂O, this peak will likely not be observed due to exchange with the solvent.

  • OCH₃ Protons: The methyl ester protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is characteristic of this functional group.[16]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the major enolate tautomer are summarized below. The deshielding effect of the carbonyl and enolate oxygen atoms will be prominent.

Carbon Assignment Predicted δ (ppm) Notes
C2165 - 175Enolate carbonyl carbon.
C390 - 100Enolate C=C carbon.
C4180 - 190Carbonyl carbon.
C525 - 35Piperidine ring CH₂.
C640 - 50Piperidine ring CH₂ adjacent to nitrogen.
OCH₃50 - 55Methyl ester carbon.
Ester C=O160 - 170Ester carbonyl carbon.

Rationale for Predictions:

  • Carbonyl and Enolate Carbons (C2, C3, C4, Ester C=O): These carbons will appear significantly downfield due to the strong deshielding effect of the electronegative oxygen atoms.[17][18][19] The chemical shifts of C2 and C4 will be particularly informative for confirming the enolate structure.

  • Piperidine Ring Carbons (C5, C6): These saturated carbons will appear in the upfield region of the spectrum, with C6 being slightly more downfield due to the influence of the adjacent nitrogen atom.[12][13]

  • OCH₃ Carbon: The methyl ester carbon will have a characteristic chemical shift in the 50-55 ppm range.[18]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or D2O). filter Filter the solution into a 5 mm NMR tube. dissolve->filter h1 Acquire 1H NMR spectrum. (16-64 scans) filter->h1 c13 Acquire 13C{1H} NMR spectrum. (1024-4096 scans) h1->c13 dept Acquire DEPT-135 spectrum. c13->dept cosy Acquire 2D COSY spectrum. dept->cosy hsqc Acquire 2D HSQC spectrum. cosy->hsqc hmbc Acquire 2D HMBC spectrum. hsqc->hmbc process Apply Fourier transform, phase correction, and baseline correction. hmbc->process reference Reference spectra to the residual solvent peak. process->reference integrate Integrate 1H signals. reference->integrate assign Assign all 1H and 13C signals using 1D and 2D data. integrate->assign

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of methyl 2,4-dioxopiperidine-3-carboxylate sodium salt.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it will influence the tautomeric equilibrium.[5]

    • If the solution is not clear, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond ¹H-¹³C correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Structural Verification Using 2D NMR

The definitive assignment of the ¹H and ¹³C NMR spectra relies on the interpretation of 2D NMR data.

Caption: Key 2D NMR correlations for structural elucidation.

  • COSY: Will show correlations between H5 and H6, confirming their connectivity within the piperidine ring.

  • HSQC: Will directly link each proton to its attached carbon (H5 to C5, H6 to C6, and the OCH₃ protons to the OCH₃ carbon).

  • HMBC: Is the most powerful tool for piecing together the molecular skeleton. Key expected correlations include:

    • The OCH₃ protons to the ester carbonyl carbon.

    • H6 to the C2 and C4 carbonyl/enolate carbons.

    • H5 to the C3 and C4 carbons.

By systematically analyzing these correlations, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of the dominant tautomer in solution.

Conclusion

The NMR spectroscopy of methyl 2,4-dioxopiperidine-3-carboxylate sodium salt is a prime example of how molecular structure and dynamics are intricately reflected in spectral data. The dominant influence of keto-enol tautomerism necessitates a predictive and interpretative approach that goes beyond simple data reporting. By understanding the principles of chemical shifts, coupling constants, and the power of 2D NMR techniques, researchers can confidently characterize this molecule and its analogs. This guide provides the foundational knowledge and experimental framework to achieve this with a high degree of scientific rigor.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652. [Link]

  • American Chemical Society. (2024, March 18). NMR analysis of the effects of salts on hydrogen bonding in small molecules. [Link]

  • Malinowski, E. R., & Knapp, P. S. (1968). NMR Studies of Aqueous Electrolyte Solutions. I. Hydration Number of NaCl Determined from Temperature Effects on Proton Shift. The Journal of Chemical Physics, 48(11), 4989–4993. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Makulski, W., & Szczesniak, K. (2019). Multinuclear Magnetic Resonance Study of Sodium Salts in Water Solutions. Molecules, 24(24), 4478. [Link]

  • Staunton, J., & Wood, G. (1973). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1013-1017. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Frontiers. (2024, May 29). Keto-enol tautomerism in the development of new drugs. [Link]

  • MilliporeSigma. (n.d.). Methyl 2,4-dioxopiperidine-3-carboxylate. [Link]

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Regioselective Enolate Formation in Piperidine-2,4-dione Scaffolds: Mechanistic Insights into Sodium Methyl 2,4-Dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Scaffold Significance & Structural Anatomy

The piperidine-2,4-dione architecture is a privileged pharmacophore embedded in numerous high-value therapeutic agents. Modifying this core is a critical step in synthesizing1[1] and 2[2]. The functionalization of this scaffold heavily relies on the regioselective generation of its enolate.

The molecule methyl 2,4-dioxopiperidine-3-carboxylate presents a complex acid-base profile due to the presence of multiple acidic protons:

  • C3-Methine Proton: Flanked by three electron-withdrawing carbonyls (C2 amide, C4 ketone, and C3 ester).

  • N1-Amide Proton: A classic lactam N-H.

  • C5-Methylene Protons: Adjacent to the C4 ketone.

Understanding the causality behind the deprotonation sequence is essential for avoiding off-target alkylation or degradation during drug synthesis.

Thermodynamic Profiling of Acidic Sites

To understand the mechanism of enolate formation, we must evaluate the thermodynamic acidity ( pKa​ ) of the competing sites. The C3 proton resides in a highly activated "tricarbonylmethane" environment. The predicted pKa​ for analogous structures, such as 3, is approximately 5.23[3]. In contrast, the N1 lactam proton has a pKa​ of ~15.0.

Because of this massive thermodynamic gradient ( ΔpKa​≈10 ), the introduction of a base will exclusively deprotonate the C3 position first, yielding the C3-enolate. The specific nomenclature "sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate" technically denotes an electronic state where the nitrogen is also deprotonated (1-ide). To achieve this specific state while maintaining the enolate, the system must be driven to a dianion . This concept of controlled, sequential deprotonation is foundational to 4[4].

Table 1: Thermodynamic Acidity ( pKa​ ) of Protons in the Scaffold
PositionFunctional Group ContextPredicted pKa​ Base Required for Deprotonation
C3-H Tricarbonylmethane (flanked by C2, C4, Ester)5.2 - 5.5NaOMe, K2​CO3​ , or Amines
N1-H Lactam Amide (flanked by C2=O and C6)15.0 - 16.5NaH, LiHMDS, or LDA
C5-H Active Methylene (adjacent to C4=O)18.0 - 20.0> 2 equiv LDA (Kinetic control)

Mechanism of Enolate and Dianion Formation

The formation of the target 1-ide-3-enolate species occurs via a strict, two-step thermodynamic cascade.

Step 1: Mono-Enolate Generation (Thermodynamic Sink) When a base (e.g., Sodium Methoxide, NaOMe) is introduced, it selectively abstracts the highly acidic C3 proton. The sp3 hybridized C3 carbon rehybridizes to sp2 , allowing its unhybridized p-orbital to continuously overlap with the π∗ antibonding orbitals of the C2, C4, and ester carbonyls. This creates a highly stabilized delocalized oxyanion system. The sodium cation ( Na+ ) acts as a hard Lewis acid, coordinating tightly with the electron-rich oxygen atoms to form a stable O-Na-O chelate.

Step 2: Dianion Generation (1-ide Formation) Once the mono-enolate is formed, the molecule is already negatively charged, which slightly decreases the acidity of the remaining N1-H proton. To form the 1-ide species, a second equivalent of a significantly stronger base (e.g., Sodium Hydride, NaH) is required. The hydride ion ( H− ) attacks the N1-H bond. The expulsion of hydrogen gas ( H2​ ) provides an irreversible thermodynamic driving force, yielding the sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate dianion.

Mechanism SM Neutral Substrate (C3-H, N1-H) Base1 NaOMe / Mild Base (pKa ~ 16) SM->Base1 Step 1 Mono C3-Enolate Monoanion (Thermodynamic Sink) Base1->Mono - MeOH Base2 NaH / Strong Base (pKa ~ 35) Mono->Base2 Step 2 Dianion 1-ide-3-enolate Dianion (Target Species) Base2->Dianion - H2 (gas)

Fig 1: Thermodynamic vs kinetic deprotonation pathway forming the dianion.

Experimental Protocol: Self-Validating Dianion Generation

As a best practice in synthetic methodology, generating the 1-ide-3-enolate dianion requires strict anhydrous conditions. The evolution of H2​ gas serves as a critical, self-validating visual indicator of reaction progress.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 10.0 mmol of methyl 2,4-dioxopiperidine-3-carboxylate and 20 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exotherm of the acid-base reaction.

  • Base Addition (Monoanion Formation): Add 1.05 equivalents (10.5 mmol) of NaH (60% dispersion in mineral oil) portionwise. Self-Validation: Observe mild effervescence as the C3 proton is abstracted. The suspension will transition into a homogeneous solution.

  • Dianion Generation (1-ide Formation): Add a second portion of 1.1 equivalents (11.0 mmol) of NaH. Self-Validation: A second, more vigorous wave of H2​ evolution will occur. Stir for 30 minutes at room temperature until gas evolution completely ceases.

  • Electrophilic Trapping: The dianion is now ready for regioselective functionalization (e.g., N-alkylation or C5-alkylation, depending on the electrophile's hardness).

Protocol Prep 1. Purge Dry THF (Ar) Cool 2. Cool 0 °C Prep->Cool Add 3. Add NaH Portionwise Cool->Add Monitor 4. Monitor H2 Evolution Add->Monitor React 5. Trap Electrophile Monitor->React

Fig 2: Self-validating experimental workflow for dianion generation.

Table 2: Base Selection and Expected Outcomes
Base SystemEquivalentsPrimary Species GeneratedVisual / Physical Indicator
NaOMe / MeOH 1.0C3-Enolate (Monoanion)Homogeneous clear solution
NaH / THF 1.0C3-Enolate (Monoanion)Mild H2​ evolution
NaH / THF > 2.01-ide-3-enolate (Dianion)Vigorous H2​ evolution, precipitation

Sources

Toxicity Profile, Safety Data, and Pharmaceutical Applications of Methyl 2,4-dioxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Development & Chemical Safety

Executive Summary

In the landscape of modern drug discovery, functionalized nitrogen-containing heterocycles are indispensable. Methyl 2,4-dioxopiperidine-3-carboxylate (CAS: 74730-43-1) stands out as a highly versatile building block, characterized by its piperidine core and a reactive β -keto ester moiety. This technical whitepaper provides an authoritative synthesis of its physicochemical properties, toxicity profile, and handling protocols. Furthermore, it bridges the gap between raw chemical safety and applied pharmaceutical synthesis, detailing its critical role in generating advanced therapeutics such as KRAS G12C and PDE10 inhibitors.

Physicochemical & Structural Profiling

The reactivity of methyl 2,4-dioxopiperidine-3-carboxylate is fundamentally driven by its dicarbonyl system. The β -keto ester functionality is highly susceptible to nucleophilic attack and subsequent decarboxylation, making it an excellent synthon for complex molecular architectures.

Quantitative Physicochemical Data
PropertySpecification
Chemical Name Methyl 2,4-dioxopiperidine-3-carboxylate
CAS Number 74730-43-1
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
Physical Form Solid
Purity ≥95%
Storage Conditions Sealed in dry, room temperature

Data sourced from 1[1].

Toxicity Profile and Hazard Characterization

Understanding the mechanistic toxicology of this compound is critical for ensuring laboratory safety. The electrophilic nature of the carbonyl carbons allows the molecule to act as a mild acylating agent. Upon contact with biological tissues, it can cross-react with nucleophilic residues (such as primary amines or thiols on cellular proteins), triggering localized inflammatory cascades.

GHS Hazard Summary
GHS ParameterClassification / CodeDescription
Signal Word WarningIndicates moderate hazard potential.
Pictogram GHS07Exclamation mark (Irritant/Harmful).
H-Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Hazard data validated via1[1].

Mechanistic Toxicology & Handling Protocols

To ensure rigorous scientific integrity, all handling must follow a self-validating containment and decontamination system.

Protocol 1: Safe Handling and Exposure Mitigation
  • Primary Containment: Conduct all transfers of the solid powder within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Causality: The fine solid particulates can easily become airborne, and inhalation directly exposes the sensitive respiratory mucosa to the electrophilic compound, leading to H335-associated irritation.

  • Personal Protective Equipment (PPE): Utilize nitrile gloves (double gloving is recommended to prevent permeation), chemical splash goggles, and a standard laboratory coat.

  • Validation of Containment (Self-Validating Step): Deploy a continuous particulate monitor at the sash of the fume hood during transfer. A baseline reading confirms that the negative pressure system is effectively capturing airborne dust.

  • Decontamination & Neutralization: In the event of a surface spill, do not merely wipe the powder. Treat the area with a mild 5% (w/v) aqueous sodium bicarbonate ( NaHCO3​ ) solution. Causality: The mildly basic environment accelerates the hydrolysis of the ester group, converting the compound into a highly water-soluble, less reactive carboxylate salt. Follow up with standard P302+P352 protocols (wash with plenty of soap and water)[1]. Validate the decontamination by swabbing the surface and testing with pH paper to ensure the area has returned to a neutral pH (7.0).

Pharmaceutical Applications & Synthesis Workflows

Methyl 2,4-dioxopiperidine-3-carboxylate is not an end-product; it is a critical intermediate. It is heavily utilized in the synthesis of advanced therapeutics, most notably in the oncology and neurology sectors.

Synthesis of Piperidine-2,4-dione via Decarboxylation

A frequent first step in utilizing this compound is its conversion to piperidine-2,4-dione. This requires a controlled decarboxylation reaction.

SynthesisWorkflow A Methyl 2,4-dioxopiperidine- 3-carboxylate (CAS: 74730-43-1) B Solvent System (H2O / CH3CN) A->B Dissolution C Thermal Activation (100 °C Reflux) B->C Heating D Decarboxylation Intermediate C->D -CO2, -MeOH E Piperidine-2,4-dione (Target Synthon) D->E Isolation

Workflow for the decarboxylation of methyl 2,4-dioxopiperidine-3-carboxylate to piperidine-2,4-dione.

Protocol 2: Step-by-Step Decarboxylation Workflow

Based on established synthetic methodologies[2][3].

  • Reagent Preparation: Suspend methyl 2,4-dioxopiperidine-3-carboxylate (1.0 eq) in a mixed solvent system of H2​O and CH3​CN (1:1 v/v). Causality: Acetonitrile ( CH3​CN ) ensures the organic starting material remains thoroughly solvated, while water ( H2​O ) acts as the necessary nucleophile to initiate the hydrolysis of the methyl ester.

  • Thermal Activation: Heat the reaction mixture to 100 °C (reflux) for 0.5 to 4 hours. Causality: The thermal energy is required to overcome the activation barrier for the loss of CO2​ from the transient β -keto acid intermediate.

  • In-Process Validation (Self-Validating Step): Pull a 10 μL aliquot at the 30-minute mark. Quench and analyze via LC-MS. The reaction is validated as complete when the parent mass (m/z 172 [M+H]+ ) is fully consumed and replaced by the product mass (m/z 114 [M+H]+ ).

  • Workup & Isolation: Cool the mixture to 25 °C. Extract the aqueous layer with ethyl acetate (EA) three times. Wash the combined organic layers with brine to remove residual water, and dry over anhydrous Na2​SO4​ . Evaporate the solvent under reduced pressure to yield the purified piperidine-2,4-dione.

Application in KRAS G12C Inhibitors

The resulting piperidine derivatives are crucial in synthesizing fused-tricyclic inhibitors targeting the KRAS G12C mutation[3]. Mutant KRAS is a notorious oncogenic driver that becomes locked in an active, GTP-bound state. Inhibitors derived from this chemical lineage are designed to covalently bind to the mutant Cysteine-12 residue, allosterically locking the protein in its inactive, GDP-bound state and halting tumor proliferation.

KRAS_Pathway KRAS Mutant KRAS (G12C) Active (GTP-bound) RAF RAF Kinase KRAS->RAF Activates Inhibitor Tricyclic Inhibitor (Derived from 74730-43-1) Inhibitor->KRAS Covalent Binding Inactive KRAS (G12C) Inactive (GDP-bound) Inhibitor->Inactive Allosteric Locking Inactive->RAF Prevents Activation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK

KRAS G12C signaling pathway modulation by tricyclic inhibitors derived from CAS 74730-43-1.

Application in PDE10 Inhibitors

Beyond oncology, this compound is utilized in the synthesis of pyrazine-based phosphodiesterase 10 (PDE10) inhibitors[4]. PDE10 is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) in the brain. By inhibiting PDE10, these drugs help maintain cellular homeostasis of cyclic nucleotides, offering targeted therapeutic avenues for psychiatric and neurological disorders, including schizophrenia and bipolar disorder[4].

Conclusion

Methyl 2,4-dioxopiperidine-3-carboxylate is a potent, highly functionalized intermediate whose utility in drug discovery is matched by the need for rigorous handling protocols. By understanding the causality behind its irritant properties—rooted in its electrophilic β -keto ester structure—researchers can implement self-validating safety measures. When handled correctly, it serves as a foundational building block for some of the most advanced targeted therapies in modern medicine, from covalent KRAS inhibitors to neuro-modulating PDE10 antagonists.

References

  • Google Patents.WO2016168540A1 - Fused-tricyclic inhibitors of kras and methods of use thereof.
  • Google Patents.WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors.

Sources

Thermodynamic Stability and Aqueous Degradation Kinetics of Sodium Methyl 2,4-Dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a highly functionalized heterocyclic salt frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including kinase inhibitors and anti-inflammatory oxicam derivatives[1][2]. While its solid-state properties are well-characterized, its behavior in aqueous solution presents a complex thermodynamic landscape.

As a Senior Application Scientist, I frequently observe formulation and synthetic failures stemming from a fundamental misunderstanding of this molecule's solution-state dynamics. The nomenclature "1-ide" implies a nitrogen-centered anion; however, in aqueous media, this species is merely a transient kinetic state. This whitepaper dissects the thermodynamic tautomerization, hydrolytic degradation pathways, and decarboxylation kinetics of this compound, providing drug development professionals with self-validating empirical protocols to accurately profile its stability.

Structural Dynamics: The "1-ide" Anomaly and Tautomeric Thermodynamics

The core structural feature of methyl 2,4-dioxopiperidine-3-carboxylate is its tri-carbonyl-like system (a C2 amide carbonyl, a C3 ester, and a C4 ketone). When supplied as the sodium "1-ide" salt, the molecule is deprotonated at the N1 amide position.

The Causality of Rapid Proton Transfer

In an aqueous environment, the thermodynamic stability of an anion is dictated by its ability to delocalize charge. The N-anion (1-ide) possesses limited resonance stabilization, reflected in the high pKa of the parent amide proton (pKa ~15). Conversely, the C3 position is flanked by three electron-withdrawing groups. Deprotonation at C3 yields an enolate system with profound resonance delocalization across the oxygen atoms of the C2, C3, and C4 substituents, driving the pKa of the C3 proton down to approximately 4.5–5.5.

Consequently, dissolving the 1-ide salt in water triggers an immediate, thermodynamically driven proton shift. The highly basic N-anion abstracts a proton from the aqueous solvent (or intramolecularly), while the solvent simultaneously deprotonates the highly acidic C3 position. The result is a rapid collapse into the thermodynamically stable 3-enolate (or O-enolate) form.

Tautomerization N_anion Sodium 1-ide Anion (Kinetic State) H2O Aqueous Media (Proton Shuttle) N_anion->H2O Rapid Protonation (pKa ~15) C_enolate 3-Enolate / O-Enolate (Thermodynamic Sink) N_anion->C_enolate Intramolecular Shift H2O->C_enolate Deprotonation at C3 (pKa ~5)

Fig 1: Thermodynamic proton-shift from the transient 1-ide to the stable 3-enolate in water.

Aqueous Degradation Pathways

Once stabilized as the 3-enolate, the molecule exhibits pseudo-stability in neutral to mildly basic aqueous buffers (pH 7–9). However, exposure to pH extremes or elevated temperatures initiates irreversible degradation cascades[2][3].

Pathway A: Saponification and Decarboxylation (Major)

At pH > 10, or under prolonged heating, the C3 methyl ester undergoes base-catalyzed saponification. The resulting intermediate is a β -keto acid. β -keto acids are notoriously unstable and undergo rapid, spontaneous decarboxylation (loss of CO 2​ ) via a cyclic transition state, yielding 2,4-dioxopiperidine. This pathway is the primary mechanism of active pharmaceutical ingredient (API) intermediate loss during aqueous workups[2].

Pathway B: Amide Ring Opening (Minor)

Under extreme hydrolytic conditions (e.g., strong aqueous acid at elevated temperatures), the cyclic amide linkage at C2 becomes susceptible to nucleophilic attack by water, leading to ring-opening and the formation of acyclic amino acid derivatives.

Degradation Start 3-Enolate Complex (Stable at pH 7-9) Hydrolysis Ester Saponification (pH > 10) Start->Hydrolysis OH- Attack RingOpen Amide Hydrolysis (Extreme pH/Heat) Start->RingOpen H2O / OH- BetaKeto Beta-Keto Acid Intermediate Hydrolysis->BetaKeto Decarb Decarboxylation (-CO2) BetaKeto->Decarb Spontaneous Product1 2,4-Dioxopiperidine (Major Product) Decarb->Product1 Product2 Acyclic Amino Acid (Minor Product) RingOpen->Product2

Fig 2: Primary hydrolytic and decarboxylative degradation pathways in aqueous solutions.

Quantitative Stability Data

To guide formulation and synthesis parameters, the following thermodynamic and kinetic data have been synthesized from literature precedents and predictive modeling of the 2,4-dioxopiperidine scaffold.

Table 1: Thermodynamic & Kinetic Parameters in Aqueous Media

ParameterValueCausality / Scientific Significance
pKa (N-H) ~14.5 - 15.5Highly basic when deprotonated; drives immediate tautomerization in H 2​ O.
pKa (C3-H) ~4.5 - 5.5Highly acidic due to tri-carbonyl resonance; forms the stable thermodynamic sink.
Half-life (pH 7.4, 37°C) > 48 hoursStable in physiological buffers due to charge delocalization of the enolate.
Half-life (pH 2.0, 37°C) < 2 hoursAcid-catalyzed ester hydrolysis rapidly yields the unstable β -keto acid.
Half-life (pH 10.0, 37°C) < 4 hoursBase-catalyzed saponification of the methyl ester drives rapid decarboxylation.

Empirical Evaluation: Self-Validating Experimental Protocols

To accurately measure the degradation kinetics of this specific salt, standard analytical methods must be modified. Because the 1-ide instantly converts to the 3-enolate, attempting to isolate the 1-ide in water is futile. Instead, the following protocols are designed to measure the rate of ester loss and decarboxylation.

Protocol 1: LC-MS/UV Kinetic Profiling of Hydrolytic Degradation

Purpose: To quantify the half-life of the compound across varying pH levels.

  • Step 1: Preparation of Buffered Solutions. Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Causality: Using a high-capacity buffer ensures that the generation of acidic/basic degradation byproducts does not shift the pH, thereby maintaining pseudo-first-order kinetics.

  • Step 2: Initiation and Sampling. Dissolve the sodium salt to a final concentration of 100 µg/mL in each buffer at 37°C. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Step 3: Quenching and Analysis. Immediately quench each aliquot into 150 µL of cold acetonitrile (4°C) containing an internal standard (e.g., methyl 4-hydroxybenzoate). Analyze via UPLC-UV (254 nm) coupled to ESI-MS (negative ion mode). Causality: Negative ion mode is highly sensitive to the enolate and the resulting carboxylic acid intermediates.

  • Step 4: Self-Validation (Mass Balance Check).

    • Validation Rule: The sum of the molar Area Under the Curve (AUC) for the parent ester peak (m/z 170) and the decarboxylated product peak (m/z 112) must remain constant (±5%) across all time points. A drop in total mass balance indicates either precipitation or an unmonitored secondary degradation pathway (such as ring-opening).

Protocol 2: NMR-Based Deuterium Exchange Assay

Purpose: To definitively prove the rapid tautomerization from the 1-ide to the 3-enolate.

  • Step 1: D 2​ O Solution Preparation. Dissolve 10 mg of the sodium salt in 0.6 mL of D 2​ O buffered with 50 mM deuterated phosphate buffer (pD 7.4).

  • Step 2: Time-Course NMR Acquisition. Immediately acquire 1 H-NMR spectra at 5-minute intervals for 1 hour.

  • Step 3: Peak Integration. Monitor the ester methoxy protons (singlet, ~3.8 ppm) and the C5/C6 piperidine ring protons. Causality: If the C3 position is protonated, a signal would appear around 4.5 ppm. In the enolate form, this signal is entirely absent. Furthermore, any transient protonation at C3 by the solvent will result in rapid deuterium incorporation, permanently silencing the C3 signal.

  • Step 4: Self-Validation (Internal Standard).

    • Validation Rule: Include 1 mM TSP (trimethylsilylpropanoic acid) as an internal standard. The integral of the methoxy peak relative to TSP must remain stable during the initial exchange phase. A decrease in the methoxy integral indicates that ester hydrolysis (Pathway A) is occurring concurrently with tautomerization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10997480, Methyl 2,4-dioxopiperidine-3-carboxylate". PubChem. URL:[Link]

  • Vanotti, E., et al. "First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery". Journal of Medicinal Chemistry, ACS Publications, 2008. URL:[Link]

  • Zhao, Y., et al. "Syntheses of Substituted α,β-Unsaturated δ-Lactams from N-Boc-2,4-dioxopiperidine". ACS Omega, ACS Publications, 2023. URL:[Link]

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An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 2,4-Dioxopiperidine-3-carboxylate Salts

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dioxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carboxylate group at the 3-position presents a unique opportunity for salt formation, which can significantly influence the molecule's physicochemical properties, including solubility, stability, and bioavailability. Understanding the electronic properties of these salts is paramount for rational drug design and development. This technical guide provides a comprehensive framework for the investigation of 2,4-dioxopiperidine-3-carboxylate salts, leveraging the power of Density Functional Theory (DFT) calculations in synergy with experimental validation. We will delve into the causality behind methodological choices, provide detailed protocols, and illustrate how to interpret the resulting data to gain actionable insights into molecular behavior.

Introduction: The Significance of the 2,4-Dioxopiperidine-3-carboxylate Moiety

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile scaffold for drug design. The 2,4-dione substitution pattern introduces functionalities capable of participating in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.

The addition of a carboxylate group at the 3-position transforms the molecule into a versatile building block, allowing for the formation of various salts. The nature of the counter-ion in these salts can profoundly impact the electronic distribution within the 2,4-dioxopiperidine ring system, thereby modulating its reactivity, polarity, and ultimately, its pharmacological profile.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to probe the electronic structure of molecules with a high degree of accuracy.[2] By employing DFT, we can predict a range of electronic properties, including molecular orbital energies, electrostatic potential surfaces, and atomic charges. When anchored and validated by experimental data, these computational insights provide a robust foundation for understanding structure-property relationships.[3]

This guide will walk you through a comprehensive workflow for the characterization of 2,4-dioxopiperidine-3-carboxylate salts, from initial molecular design to the in-depth analysis of its electronic landscape.

The Synergy of Theory and Experiment: A Validated Approach

A purely theoretical approach, no matter how sophisticated, must be grounded in experimental reality. Conversely, experimental data alone may not fully elucidate the underlying electronic phenomena. Therefore, a synergistic approach that combines DFT calculations with spectroscopic validation is essential for a holistic understanding.

The Computational Arm: Density Functional Theory

DFT calculations provide a quantum mechanical framework to approximate the electron density of a molecule, from which its properties can be derived.[4] The choice of functional and basis set is a critical first step that dictates the accuracy and computational cost of the calculations.[5][6]

Recommended Starting Point: B3LYP/6-311++G(d,p)

For organic molecules containing C, H, N, and O, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional often provides a good balance of accuracy and computational efficiency.[7] The 6-311++G(d,p) basis set is a robust choice, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[8]

The Experimental Arm: Spectroscopic Validation

To ensure the computational model accurately reflects the real-world molecule, it is crucial to compare calculated properties with experimental data. FT-IR and UV-Vis spectroscopy are two powerful and accessible techniques for this purpose.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR probes the vibrational modes of a molecule. A DFT frequency calculation can predict the vibrational spectrum. A good correlation between the calculated and experimental spectra provides confidence in the optimized geometry of the computational model.[10]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, which can be compared with experimental data to validate the calculated molecular orbital energy levels.[11]

Workflow for Comprehensive Electronic Characterization

The following workflow provides a step-by-step guide for the comprehensive electronic characterization of a 2,4-dioxopiperidine-3-carboxylate salt.

DFT Workflow cluster_prep Preparation cluster_dft DFT Calculations cluster_exp Experimental Validation cluster_analysis Analysis and Interpretation mol_design Molecular Design (e.g., Sodium 2,4-dioxopiperidine-3-carboxylate) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft electronic_props Electronic Property Analysis (HOMO-LUMO, MEP, Mulliken Charges) geom_opt->electronic_props comparison Comparison of Calculated vs. Experimental Spectra freq_calc->comparison td_dft->comparison interpretation Interpretation of Electronic Properties electronic_props->interpretation synthesis Synthesis of the Salt ftir FT-IR Spectroscopy synthesis->ftir uv_vis UV-Vis Spectroscopy synthesis->uv_vis ftir->comparison uv_vis->comparison comparison->interpretation sar Structure-Activity Relationship Insights interpretation->sar HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_implications Implications HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Governs Reactivity and Electronic Transitions HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO Reactivity Chemical Reactivity Energy_Gap->Reactivity Electronic_Transitions UV-Vis Absorption Energy_Gap->Electronic_Transitions

Caption: Relationship between HOMO, LUMO, and key molecular properties.

Authoritative Grounding and Best Practices

To ensure the trustworthiness and reproducibility of your research, it is imperative to adhere to established standards and guidelines.

  • IUPAC Recommendations: The International Union of Pure and Applied Chemistry (IUPAC) provides comprehensive guidelines for the reporting of computational chemistry results. [12][13][14]Adherence to these recommendations ensures that your work is presented in a clear, unambiguous, and reproducible manner.

  • Data Archiving: It is best practice to deposit your computational and experimental data in a FAIR (Findable, Accessible, Interoperable, and Reusable) data repository. This promotes transparency and allows for the verification and reuse of your data by the scientific community. [15]

Conclusion and Future Directions

This guide has outlined a robust, integrated computational and experimental workflow for the in-depth characterization of the electronic properties of 2,4-dioxopiperidine-3-carboxylate salts. By combining the predictive power of DFT with the empirical validation of spectroscopy, researchers can gain a profound understanding of these important pharmaceutical building blocks.

The insights gleaned from such studies, including the nature of the HOMO and LUMO, the distribution of electrostatic potential, and the influence of different counter-ions, can directly inform the design of novel drug candidates with optimized properties. Future work in this area could involve expanding the range of counter-ions studied, investigating the effects of different solvent environments, and exploring the reactivity of these salts in various chemical transformations.

References

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  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. [Link]

  • ChemRxiv. (2023). A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. [Link]

  • DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. [Link]

  • MDPI. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. [Link]

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  • NCBI. (n.d.). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. [Link]

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  • PMC. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

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  • ResearchGate. (n.d.). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. [Link]

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Sources

Methodological & Application

Application Note: Sodium Methyl 2,4-Dioxopiperidin-1-ide-3-carboxylate in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern pharmaceutical drug discovery, the rapid assembly of complex, three-dimensional heterocyclic scaffolds is paramount. Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (derived from its neutral precursor, methyl 2,4-dioxopiperidine-3-carboxylate, CAS: 74730-43-1[1]) serves as a highly versatile, bis-electrophilic/nucleophilic building block.

By utilizing the pre-formed sodium enolate (the "1-ide" species), medicinal chemists can bypass the need for harsh in situ deprotonation. The enolate state significantly raises the Highest Occupied Molecular Orbital (HOMO) energy at the C3 position, locking the molecule into a highly reactive conformation. This electronic configuration maintains the distinct electrophilicity of the C4 ketone and C2 lactam carbonyls, enabling highly regioselective [3+2] and [4+2] annulations. This compound is a critical intermediate in the synthesis of fused-tricyclic KRAS G12C inhibitors[2], phosphodiesterase 10 (PDE10) inhibitors for neurological disorders[3], and novel kinase inhibitors[4].

Divergent Synthetic Pathways

The true utility of this building block lies in its ability to act as a central hub for divergent synthesis. Depending on the dinucleophile or reaction conditions applied, the piperidine core can be elaborated into various pharmacophores.

G SM Sodium methyl 2,4-dioxopiperidin- 1-ide-3-carboxylate (Bis-electrophilic/Nucleophilic Core) Pyr Pyrazolo[4,3-c]pyridines (e.g., KRAS/PDE10 Inhibitors) SM->Pyr Substituted Hydrazines [3+2] Annulation Pym Pyrido[4,3-d]pyrimidines (e.g., Kinase Inhibitors) SM->Pym Amidines / Guanidines [4+2] Annulation Dione Piperidine-2,4-dione (Versatile Intermediate) SM->Dione H2O / MeCN, 100 °C Hydrolysis & Decarboxylation

Divergent synthetic applications of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodologies include built-in causality explanations and In-Process Control (IPC) checkpoints to ensure experimental trustworthiness.

Protocol A: Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffolds

This protocol details the condensation of the enolate with aryl hydrazines to form the fused pyrazole-piperidine core found in KRAS and PDE10 inhibitors[2][3].

  • Causality of Design: The reaction exploits the differential electrophilicity of the substrate's carbonyls. The C4 ketone is significantly more electrophilic than the C2 lactam carbonyl. Therefore, the primary amine of the hydrazine attacks C4 exclusively to form a hydrazone intermediate. Subsequent intramolecular attack of the secondary hydrazine nitrogen onto the C3 methyl ester drives ring closure, eliminating methanol.

  • Materials: Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.0 eq), Aryl hydrazine hydrochloride (1.05 eq), Ethanol (0.2 M).

Step-by-Step Workflow:

  • Initiation: Suspend the sodium enolate in absolute ethanol at room temperature. The suspension will be slightly cloudy.

  • Reagent Addition: Add the aryl hydrazine hydrochloride in one portion. Causality: Using the hydrochloride salt provides a mild, built-in acid catalyst that accelerates the initial imine/hydrazone formation without requiring external Brønsted acids that might degrade the starting material.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • IPC Check (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation Criteria: The starting material mass (m/z 172.06 for the protonated neutral species) must be absent. You should observe the transient hydrazone intermediate mass, rapidly converting to the final cyclized product mass ([M+H]+).

  • Isolation: Upon completion, cool the mixture to 0 °C. The successful formation of the rigid, planar fused ring system drastically reduces solubility, causing the product to precipitate. Filter the resulting thick suspension and wash with cold ethanol to yield the pure pyrazolo[4,3-c]pyridine.

Protocol B: Controlled Decarboxylation to Piperidine-2,4-dione

When the target pharmacophore requires functionalization at the C3 position without the ester group, the building block must be decarboxylated to yield the naked piperidine-2,4-dione core[5].

  • Causality of Design: A mixed solvent system of H₂O and Acetonitrile (CH₃CN) is utilized. Water acts as the nucleophilic reactant for ester hydrolysis, while acetonitrile ensures the organic starting material remains fully solvated at elevated temperatures, preventing biphasic reaction stalling.

  • Materials: Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.0 eq), H₂O/CH₃CN (1:1 v/v, 0.5 M).

Step-by-Step Workflow:

  • Solvation: Dissolve the starting material in the H₂O/CH₃CN mixture.

  • Thermal Hydrolysis & Decarboxylation: Heat the clear solution to 100 °C.

  • Macroscopic Self-Validation: As the methyl ester hydrolyzes to the unstable β-keto acid, it immediately undergoes a retro-ene-type cyclic transition state, extruding carbon dioxide. You will observe distinct effervescence (bubbling) in the solution.

  • Endpoint Determination: The cessation of bubbling serves as a reliable, macroscopic indicator of reaction completion (typically 0.5 to 1 hour).

  • Workup: Cool to 25 °C, extract with Ethyl Acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate in vacuo to isolate the piperidine-2,4-dione.

Quantitative Data & Reaction Metrics

To aid in experimental planning, the following table summarizes the expected quantitative outcomes and analytical markers for the transformations described above.

Reaction TypeReagents & SolventsTemp / TimeTypical YieldKey IPC Marker (LC-MS)Primary Application
[3+2] Annulation Aryl Hydrazine HCl, EtOH80 °C, 4 h75–85%Appearance of Product [M+H]⁺KRAS / PDE10 Inhibitors
[4+2] Annulation Amidine/Guanidine, NaOEt, EtOH90 °C, 12 h65–80%Appearance of Product [M+H]⁺Kinase Inhibitors
Decarboxylation H₂O / CH₃CN (1:1)100 °C, 1 h85–95%Loss of SM (m/z 172.06)Core Scaffold Synthesis

References

  • World Intellectual Property Organization (WIPO)
  • World Intellectual Property Organization (WIPO)
  • World Intellectual Property Organization (WIPO)

Sources

step-by-step decarboxylation procedure for sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of piperidine-2,4-dione derivatives is a critical workflow in modern drug discovery, providing essential azaheterocyclic scaffolds for kinase inhibitors, anti-trypanosomal agents, and complex natural products[1]. The precursor, sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate , is typically generated via a Dieckmann condensation of acyclic amino acid derivatives[2].

While systematically named with a "1-ide" suffix (implying amide nitrogen deprotonation), the mono-sodium salt of this β -keto ester exists as a highly delocalized enolate network primarily centered at the C3 position due to the high thermodynamic stability of the β -dicarbonyl enolate.

Converting this precursor to the target piperidine-2,4-dione requires a tandem two-step one-pot transformation:

  • Acid-Catalyzed Ester Hydrolysis : The addition of aqueous acid neutralizes the enolate and catalyzes the nucleophilic acyl substitution of the methyl ester, yielding a transient β -keto acid.

  • Thermal Decarboxylation : Under reflux conditions, the β -keto acid undergoes a pericyclic rearrangement via a 6-membered cyclic transition state. The continuous evolution of CO2​ gas drives the reaction to completion, yielding an enol that rapidly tautomerizes to the final dione product.

Comparative Decarboxylation Strategies

To establish a self-validating and optimized protocol, it is crucial to select the correct decarboxylation conditions. The table below summarizes the quantitative and mechanistic differences between the two primary methodologies used in the field.

ParameterAcid-Catalyzed Hydrolysis (Recommended)Krapcho Decarboxylation (Alternative)
Reagents 1M HCl (aq)LiCl, H2​O , DMSO
Temperature 100 °C (Aqueous Reflux)130–150 °C
Reaction Time 3 hours4–12 hours
Mechanism Acidic ester hydrolysis Thermal decarb.Nucleophilic demethylation Thermal decarb.
Substrate Suitability Robust lactams/amidesAcid-sensitive protecting groups (e.g., N-Boc)[3]
Typical Yield 64–75%[4]50–85%

For the unprotected sodium salt precursor, the Acid-Catalyzed Hydrolysis is prioritized due to its scalability, shorter reaction time, and the ability to easily crystallize the product directly from the aqueous mother liquor.

Process Workflows & Logical Relationships

Workflow SM Sodium methyl 2,4-dioxopiperidine-3-carboxylate (Starting Material) Acid Acidification (1M HCl) Protonation to β-Keto Ester SM->Acid Hydrolysis Ester Hydrolysis (Reflux, 100°C) Cleavage of Methyl Ester Acid->Hydrolysis Decarb Thermal Decarboxylation Loss of CO2 via 6-membered TS Hydrolysis->Decarb Product Piperidine-2,4-dione (Target Product) Decarb->Product

Experimental workflow for the acid-catalyzed decarboxylation to piperidine-2,4-dione.

Mechanism N1 Sodium Enolate Precursor N2 Aqueous HCl Addition N1->N2 N3 Protonated β-Keto Ester N2->N3 pH < 2 N4 Nucleophilic Acyl Substitution (H2O attack on ester) N3->N4 Heat (Reflux) N5 β-Keto Acid Intermediate N4->N5 - MeOH N6 Pericyclic Decarboxylation (6-Membered Transition State) N5->N6 Heat N7 Enol Intermediate N6->N7 - CO2 gas N8 Tautomerization N7->N8 N9 Piperidine-2,4-dione N8->N9

Mechanistic pathway from the sodium enolate to the final piperidine-2,4-dione product.

Detailed Experimental Protocol

Scale: 100 mmol (Standard Bench Scale) Target Product: Piperidine-2,4-dione (CAS: 50607-30-2)

Step 1: Reactor Preparation & Neutralization
  • Equip a 500 mL round-bottom flask with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser.

  • Suspend sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (23.5 g, 100 mmol) in 1 M Hydrochloric acid (300 mL) .

  • Causality & Expertise: The addition of 1M HCl serves a dual purpose. First, it neutralizes the sodium salt to the free β -keto ester, preventing unwanted base-catalyzed side reactions. Second, it provides the hydronium ions necessary to catalyze the ester hydrolysis. Critical Note: Using 1M HCl rather than concentrated HCl is vital; concentrated acid can cause premature hydrolysis of the endocyclic lactam (amide) bond, leading to acyclic amino acid impurities.

Step 2: Hydrolysis & Thermal Decarboxylation
  • Heat the reaction mixture to a vigorous reflux (internal temperature ~100 °C) using a temperature-controlled heating mantle or oil bath.

  • Maintain reflux for exactly 3 hours [4].

  • Causality & Expertise: The β -keto acid intermediate formed via hydrolysis is thermally unstable. Refluxing at 100 °C provides the activation energy required for the pericyclic decarboxylation. The continuous evolution of CO2​ gas acts as a physical driver, pushing the equilibrium to absolute completion according to Le Chatelier's principle.

Step 3: Process Validation & Quality Control (In-Process Control)
  • After 2.5 hours, temporarily remove the heat and extract a 0.1 mL aliquot. Quench it in saturated NaHCO3​ and extract with ethyl acetate.

  • Analyze the organic layer via TLC (Silica gel, CH2​Cl2​ :MeOH 9:1) or LC-MS.

  • Self-Validating System: The reaction is deemed complete when the UV-active starting material spot (the conjugated ester) is entirely consumed and gas evolution in the main reactor has ceased.

Step 4: Isolation & Crystallization
  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the solution to a rotary evaporator and distill the mother liquor under reduced pressure (40 °C, 50 mbar) to approximately one-third of its original volume (~100 mL).

  • Cool the concentrated mixture in an ice-water bath (0–5 °C) for 2 hours to induce crystallization[4].

  • Causality & Expertise: Piperidine-2,4-dione has moderate to low solubility in cold water. Concentrating the mother liquor and cooling it decreases the product's solubility, promoting selective crystallization. The highly soluble sodium chloride byproduct (formed during step 1) remains dissolved in the aqueous phase.

Step 5: Filtration & Drying
  • Isolate the white crystalline precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold water (10 mL) to remove residual NaCl, followed by cold diethyl ether (20 mL) to strip away any non-polar organic impurities.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Expected Yield: 7.2–8.5 g (64–75%).

References

  • Source: European Journal of Organic Chemistry, 2013, p. 3328 - 3336.
  • Source: Synthesis 2007, No. x, pp 0001–0006.
  • Source: Organic Letters 2015, 17, 4, 856–859.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 2,4-Dioxopiperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of methyl 2,4-dioxopiperidine-3-carboxylate and its derivatives represents a critical transformation in medicinal chemistry, yielding chiral 4-hydroxy-2-oxopiperidine-3-carboxylates. These products are valuable building blocks for a range of pharmacologically active agents due to the introduction of stereogenic centers and the versatile hydroxy-ester functionality. This guide provides an in-depth exploration of catalytic hydrogenation protocols, focusing on achieving high chemo- and stereoselectivity. We will delve into the mechanistic underpinnings of catalyst selection and reaction parameter optimization, offering field-proven insights for researchers, scientists, and drug development professionals.

The primary challenge in the hydrogenation of this substrate lies in the selective reduction of the C4-ketone in the presence of the C2-amide (lactam) carbonyl and the methyl ester. This document outlines both heterogeneous and homogeneous catalytic systems to address this challenge, with a particular emphasis on diastereoselective and enantioselective transformations.

Mechanism and Rationale for Catalyst Selection

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl double bond. The mechanism is dependent on the type of catalyst employed.

  • Heterogeneous Catalysis: With catalysts like Raney® Nickel or Platinum(IV) oxide (PtO₂), the reaction occurs on the surface of the catalyst. Both hydrogen and the substrate adsorb onto the metal surface, facilitating the hydrogen transfer to the carbonyl group. The stereochemical outcome is often influenced by the steric hindrance of the substrate, with hydrogen typically adding from the less hindered face.

  • Homogeneous Catalysis: In homogeneous catalysis, a soluble metal complex, often a ruthenium or rhodium complex with a chiral ligand, is used. The reaction proceeds through a coordination mechanism. For β-keto esters, a widely accepted mechanism for Ru-BINAP catalysts involves the coordination of the ketone to the metal center, followed by the heterolytic cleavage of H₂. A key feature of this catalysis is the metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the coordinated diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[1] This mechanism allows for high levels of stereocontrol.

The choice between heterogeneous and homogeneous catalysis depends on the desired outcome. Heterogeneous catalysts are generally robust, easy to separate from the reaction mixture, and cost-effective for simple reductions.[2] Homogeneous catalysts, while often more expensive and requiring more careful handling, offer superior control over stereoselectivity, which is crucial for the synthesis of chiral molecules.[1][3][4]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation using Heterogeneous Catalysis (Raney® Nickel)

This protocol aims for the selective reduction of the C4-ketone to a hydroxyl group, leading to a mixture of diastereomers (cis and trans). The ratio of diastereomers will be influenced by the steric environment of the substrate, particularly the substituents on the piperidine ring and the nitrogen atom.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve substrate in Ethanol B Add Raney® Nickel slurry A->B C Pressurize with H₂ (50 psi) B->C D Heat to 50°C and stir C->D E Monitor reaction by TLC/LC-MS D->E F Cool and vent H₂ E->F Upon completion G Filter through Celite® F->G H Concentrate filtrate G->H I Purify by column chromatography H->I

Caption: Workflow for Diastereoselective Hydrogenation with Raney® Nickel.

Materials:

  • Methyl 2,4-dioxopiperidine-3-carboxylate derivative

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • To a high-pressure hydrogenation vessel, add the methyl 2,4-dioxopiperidine-3-carboxylate derivative (1.0 eq).

  • Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1 M).

  • Carefully add Raney® Nickel slurry (0.5-1.0 eq by weight of substrate) to the reaction mixture.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Heat the reaction mixture to 50°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Expected Outcome:

This procedure is expected to yield the corresponding methyl 4-hydroxy-2-oxopiperidine-3-carboxylate as a mixture of diastereomers. The diastereomeric ratio will depend on the substitution pattern of the starting material.

Protocol 2: Asymmetric Hydrogenation using Homogeneous Catalysis (Ru-BINAP)

This protocol is designed for the enantioselective synthesis of a specific diastereomer of methyl 4-hydroxy-2-oxopiperidine-3-carboxylate. The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the newly formed hydroxyl group.

Workflow Diagram:

G cluster_catalyst_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation cluster_workup Work-up A Add [RuCl₂(p-cymene)]₂ and chiral ligand (e.g., (R)-BINAP) to a flask B Add solvent (e.g., degassed Methanol) A->B C Stir under inert atmosphere B->C D Add substrate solution to the catalyst mixture C->D Transfer via cannula E Pressurize with H₂ (100 psi) D->E F Stir at room temperature E->F G Monitor reaction by HPLC F->G H Vent H₂ G->H Upon completion I Concentrate the reaction mixture H->I J Purify by column chromatography I->J

Caption: Workflow for Asymmetric Hydrogenation with a Ru-BINAP Catalyst.

Materials:

  • Methyl 2,4-dioxopiperidine-3-carboxylate derivative

  • [RuCl₂(p-cymene)]₂

  • (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral BINAP ligand (1.1 mol%) to a high-pressure hydrogenation vessel.

  • Add degassed methanol and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • In a separate flask, dissolve the methyl 2,4-dioxopiperidine-3-carboxylate derivative (1.0 eq) in degassed methanol.

  • Transfer the substrate solution to the hydrogenation vessel containing the catalyst.

  • Seal the vessel, remove from the glovebox, and connect to a hydrogen line.

  • Purge the vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen to 100 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

This protocol is expected to produce the corresponding methyl 4-hydroxy-2-oxopiperidine-3-carboxylate with high diastereoselectivity and high enantiomeric excess. The use of (R)-BINAP typically yields one enantiomer, while (S)-BINAP yields the other.[3][4]

Data Summary and Comparison

ProtocolCatalyst SystemKey AdvantagesKey DisadvantagesExpected Selectivity
1 Heterogeneous: Raney® Nickel - Cost-effective- Easy catalyst removal- Robust and scalable- Lower stereoselectivity- Potential for over-reductionDiastereomeric mixture, ratio dependent on substrate
2 Homogeneous: Ru-BINAP - High enantioselectivity- High diastereoselectivity- Milder reaction conditions- Higher catalyst cost- Requires inert atmosphere- More complex work-upHigh (>95% de, >95% ee)

Troubleshooting and Optimization

  • Low Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur compounds). For homogeneous catalysts, ensure rigorous exclusion of air and moisture.

    • Insufficient Hydrogen Pressure: Increase the hydrogen pressure.

    • Reaction Time: Extend the reaction time.

  • Poor Selectivity:

    • Chemoselectivity: If over-reduction of the amide or ester is observed with heterogeneous catalysts, consider using a milder catalyst like PtO₂ or adding a catalyst poison to modulate the activity of Pd/C.[5]

    • Stereoselectivity (Homogeneous): Screen different chiral ligands. The electronic and steric properties of the ligand have a significant impact on the stereochemical outcome.[1] Solvent choice can also influence selectivity.

  • Inconsistent Results:

    • Catalyst Quality: The activity of heterogeneous catalysts like Raney® Nickel can vary between batches. It is advisable to test a new batch on a small scale first.

    • Inert Atmosphere: For homogeneous catalysis, ensure that the inert atmosphere is strictly maintained throughout the setup and reaction.

Conclusion

The catalytic hydrogenation of methyl 2,4-dioxopiperidine-3-carboxylate derivatives is a powerful method for the synthesis of chiral 4-hydroxypiperidine scaffolds. The choice of catalyst and reaction conditions is paramount in controlling the chemo- and stereoselectivity of the transformation. For diastereoselective synthesis where a mixture of stereoisomers is acceptable or can be separated, heterogeneous catalysts like Raney® Nickel offer a practical and economical solution. For the synthesis of enantiomerically pure compounds, homogeneous catalysts, particularly Ru-BINAP systems, provide excellent levels of asymmetric induction. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and adapt these important reactions in their synthetic endeavors.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Genet, J. P., et al. (1996). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Pure and Applied Chemistry, 68(1), 29-36. [Link]

  • Noyori, R., et al. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1842. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • Venkataraman, K., & Chellappa, D. (1948). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 140-153. [Link]

  • Yamato, T., et al. (2015). Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts. Comptes Rendus Chimie, 18(6), 685-692. [Link]

  • Ciba-Geigy AG. (1988). Process for the preparation of 4-hydroxy-2,2,6,6-tetra-methyl-piperidine.
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  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

  • Liu, H., & Jiang, Y. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Molecules, 21(7), 835. [Link]

  • Sabourault, N., et al. (2002). Platinum Oxide (PtO2): A Potent Hydrosilylation Catalyst. Organic Letters, 4(13), 2117-2119. [Link]

  • van Es, T., & Staskun, B. (1971). 4-Formylbenzenesulfonamide. Organic Syntheses, 51, 20. [Link]

  • Chemistry university. (2021, April 13). Raney Nickel Reduction [Video]. YouTube. [Link]

  • Hrobonova, K., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(20), 3705. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 144. [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Scott, D. J., et al. (2021). Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. Angewandte Chemie International Edition, 60(51), 26618-26623. [Link]

  • Bera, H., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 20(13), 3843-3846. [Link]

  • Pénzes, P., et al. (2023). Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application. Molecules, 28(2), 724. [Link]

  • Ball, L. T., et al. (2019). Reversible Dihydrogen Activation and Catalytic H/D Exchange with Group 10 Heterometallic Complexes. Angewandte Chemie International Edition, 58(35), 12093-12097. [Link]

  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4-disubstituted and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropathic pain. Arkivoc, 2019(3), 22-39. [Link]

  • Myers, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Chem 115. [Link]

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  • Micheli, F., et al. (2020). Diastereoisomeric enrichment of 1,4-enediols and H2-splitting inhibition on Pd-supported catalysts. Organic & Biomolecular Chemistry, 18(38), 7574-7578. [Link]

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Sources

Advanced Cross-Coupling Methodologies: Regioselective N-Arylation of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dioxopiperidine scaffold is a highly versatile building block utilized in the synthesis of complex α,β -unsaturated δ -lactams[1] and fused-tricyclic frameworks, including advanced KRAS and MGAT2 inhibitors[2]. While functionalization of this core often focuses on the carbon framework, direct C–N cross-coupling allows for rapid diversification of the lactam nitrogen. However, utilizing sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate presents a unique chemoselectivity challenge due to its ambident nucleophilicity. This application note provides a comprehensive, self-validating protocol for the regioselective Buchwald-Hartwig N-arylation of this specific substrate, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Causality & Reaction Design

The Ambident Nucleophile Challenge

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate possesses two highly competitive nucleophilic sites: the deprotonated lactam nitrogen (N1) and the active methylene carbon (C3) situated between the C4 ketone and the C3 ester.

  • Why use the pre-formed sodium salt? Generating the "1-ide" species prior to the cross-coupling reaction establishes a precise stoichiometry. Relying on harsh, soluble bases in situ (such as NaOtBu) typically leads to retro-Claisen cleavage of the 1,3-dicarbonyl system or hydrolysis of the C3 methyl ester. The pre-formed sodium salt allows the use of mild, insoluble additives (like K 3​ PO 4​ ) during the coupling cycle, preserving the structural integrity of the substrate.

Overcoming the Reductive Elimination Barrier

Lactams are notoriously challenging substrates in palladium-catalyzed C–N cross-couplings[3]. The reduced nucleophilicity of the amide nitrogen slows down the transmetalation step, and the steric bulk of the resulting Pd-amido complex creates a high activation barrier for C–N reductive elimination.

  • Catalyst & Ligand Selection: To solve this, we employ a bulky, electron-rich biaryl phosphine ligand (BrettPhos) paired with a Pd(II) Generation 3 (G3) pre-catalyst. The steric profile of BrettPhos forces the proximal lactamide ligand into an optimal geometry, facilitating a low-barrier reductive elimination[4]. This rapid reductive elimination outpaces any potential isomerization or C3-coordination, strictly enforcing N-arylation over C3-arylation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction parameters, demonstrating the critical interplay between the ligand, base, and the structural stability of the 2,4-dioxopiperidine core.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (N:C)
1Pd 2​ (dba) 3​ (5 mol%)XantphosCs 2​ CO 3​ Dioxane1004285:15
2Pd(OAc) 2​ (5 mol%)RuPhosK 3​ PO 4​ Toluene906592:8
3BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBuDioxane9035Decomposition
4 BrettPhos Pd G3 (2 mol%) BrettPhos K 3​ PO 4​ Dioxane 90 94 >99:1
5tBuBrettPhos Pd G3 (2 mol%)tBuBrettPhosK 3​ PO 4​ Dioxane9088>99:1

Data Insight: Entry 3 highlights the destructive causality of strong alkoxide bases on the C3-ester. Entry 4 demonstrates that the combination of BrettPhos G3 and a mild phosphate base provides an optimal, self-validating system for high-yielding N-arylation.

Experimental Workflow: Self-Validating Protocol

Objective: Synthesis of N-(4-methoxyphenyl) methyl 2,4-dioxopiperidine-3-carboxylate. Materials: Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.2 equiv), 4-bromoanisole (1.0 equiv), BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), anhydrous K 3​ PO 4​ (1.5 equiv), anhydrous 1,4-dioxane (0.2 M).

Step 1: Pre-catalyst Activation
  • In a nitrogen-filled glovebox, combine BrettPhos Pd G3 (2 mol%) and BrettPhos ligand (2 mol%) in anhydrous 1,4-dioxane.

  • Stir at room temperature for 10 minutes.

  • Causality: Pre-mixing ensures the complete generation of the monoligated L-Pd(0) active species before the introduction of the ambident nucleophile, preventing off-cycle catalyst poisoning.

  • Self-Validation: The solution will transition from a pale yellow to a deep red/orange hue, visually confirming successful Pd(0) formation.

Step 2: Substrate Addition
  • To the active catalyst solution, add 4-bromoanisole (1.0 equiv).

  • Sequentially add sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.2 equiv) and finely milled anhydrous K 3​ PO 4​ (1.5 equiv).

  • Causality: K 3​ PO 4​ acts as a heterogeneous proton scavenger to mop up adventitious moisture or trace acids without inducing the retro-Claisen degradation seen with soluble bases.

Step 3: Thermal Cross-Coupling
  • Seal the reaction vessel, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Causality: 90 °C provides the precise thermal energy required to overcome the high activation barrier of the C–N reductive elimination step for bulky lactams[4].

  • Self-Validation: Analyze a 10 µL aliquot via LC-MS. The reaction is validated if the UV trace shows >95% consumption of the aryl halide and a single major product mass corresponding to the [M+H] + of the N-arylated product. The absence of a secondary peak with identical mass confirms the lack of C3-arylation.

Step 4: Isolation and Verification
  • Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation (NMR): Perform 1 H and 13 C NMR. The presence of the ester methoxy singlet at ~3.8 ppm and the downfield shift of the N-CH 2​ protons confirms N-arylation. If C-arylation had occurred, the 13 C NMR would reveal a distinct quaternary C3 carbon, and the ester methoxy protons would exhibit a significant upfield shift due to shielding by the new C3-aryl ring.

Mechanistic Visualization

G Start Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-X] Start->OxAdd + Aryl Halide (Ar-X) TransMet Ligand Substitution Coordination of 1-ide OxAdd->TransMet + Sodium methyl 2,4-dioxopiperidin- 1-ide-3-carboxylate - NaX AmidoComp Pd-Amido Complex [Ar-Pd(II)(L_n)-N-Lactam] TransMet->AmidoComp Chemoselective N-Coordination RedElim Reductive Elimination C-N Bond Formation AmidoComp->RedElim Sterically driven by BrettPhos RedElim->Start Regeneration of Pd(0) Product N-Aryl 2,4-dioxopiperidine Product RedElim->Product Product Release

Figure 1: Catalytic cycle for the regioselective Buchwald-Hartwig N-arylation of the ambident lactam substrate.

References

  • Syntheses of Substituted α,β-Unsaturated δ-Lactams from N-Boc-2,4-dioxopiperidine Source: American Chemical Society (ACS) URL:[Link]

  • WO2016168540A1 - Fused-tricyclic inhibitors of kras and methods of use thereof Source: Google Patents URL
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS) URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: Shaanxi Normal University / JACS URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The synthesis of the target compound, a valuable heterocyclic building block, is primarily achieved through an intramolecular cyclization known as the Dieckmann condensation.[1][2] This reaction involves the base-mediated cyclization of a diester to form a cyclic β-keto ester.[3] The final product is the stable sodium salt of this β-keto ester. Understanding the nuances of this reaction is critical to overcoming common challenges and achieving high yields.

Reaction Overview: The Dieckmann Condensation

The core of this synthesis is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[2] The reaction proceeds by forming a six-membered ring from a suitable 1,7-diester precursor.[1] The mechanism involves the formation of an enolate which then acts as a nucleophile to attack the second ester group.

The key step for driving the reaction to completion is the final deprotonation of the newly formed β-keto ester.[3] The proton on the carbon between the two carbonyl groups (the α-carbon) is highly acidic. A strong base, used in at least a stoichiometric amount, removes this proton irreversibly, shifting the equilibrium in favor of the cyclized product.[2][3]

Reaction Mechanism Diagram

Dieckmann_Condensation Figure 1: Mechanism of Dieckmann Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Irreversible Deprotonation (Driving Force) Diester Acyclic Diester Precursor Enolate Enolate Intermediate Diester->Enolate α-deprotonation MeOH MeOH CyclicIntermediate Cyclic Alkoxide Intermediate Enolate->CyclicIntermediate Base NaOMe BetaKetoEster β-Keto Ester (Methyl 2,4-dioxopiperidine- 3-carboxylate) CyclicIntermediate->BetaKetoEster Enolate_ref->CyclicIntermediate 5-exo-trig nucleophilic attack [2] MeO_minus MeO⁻ FinalProduct Final Product (Sodium Enolate Salt) BetaKetoEster->FinalProduct CyclicIntermediate_ref->BetaKetoEster Elimination of methoxide Base2 NaOMe BetaKetoEster_ref->FinalProduct Acid-base reaction [3]

Caption: Figure 1: Mechanism of Dieckmann Condensation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the most common causes?

A1: Low yield is the most frequent issue and typically points to fundamental problems with the reaction conditions. Let's break down the probable causes, starting with the most likely culprits.

  • Presence of Water: The Dieckmann condensation uses a strong alkoxide base (e.g., sodium methoxide) which reacts readily with water. Any moisture in your solvent, reagents, or glassware will consume the base, preventing the crucial enolate formation and halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle hygroscopic reagents like sodium methoxide in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).

  • Insufficient Base: The final deprotonation of the β-keto ester product is an irreversible acid-base reaction that drives the entire process to completion.[3] If you use a catalytic amount or less than one full equivalent of base, the reaction will stall at an unfavorable equilibrium, resulting in a low yield and significant unreacted starting material.

    • Solution: Use at least 1.0 to 1.1 equivalents of a strong base (e.g., sodium methoxide). This ensures there is enough base to both catalyze the initial condensation and deprotonate the final product to form the stable sodium salt.

  • Incorrect Reaction Temperature: Temperature control is critical.

    • If the temperature is too low, the reaction rate may be impractically slow.

    • If the temperature is too high, it can promote side reactions such as intermolecular condensation, decomposition of the starting material, or product degradation.[4]

    • Solution: Start the reaction at a moderate temperature (e.g., 50-65°C) and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize the temperature based on your observations.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Workflow for Diagnosing Low Yield start Low Yield Observed check_water Verify Anhydrous Conditions (Solvent, Glassware, Reagents) start->check_water check_base Confirm Base Stoichiometry (>1.0 equivalent) check_water->check_base Conditions Dry optimize Systematically Optimize Parameters check_water->optimize Moisture Detected check_temp Evaluate Reaction Temperature check_base->check_temp Base Stoichiometry Correct check_base->optimize Base < 1.0 eq. check_purity Analyze Starting Material Purity check_temp->check_purity Temperature Optimized check_temp->optimize Suboptimal Temp. side_products Analyze for Side Products (LC-MS, NMR) check_purity->side_products Starting Material Pure check_purity->optimize Impurities Found side_products->optimize

Caption: Figure 2: Workflow for Diagnosing Low Yield.

Q2: I'm observing a complex mixture of side products. How can I improve selectivity?

A2: The formation of multiple products suggests that competing reaction pathways are occurring.

  • Intermolecular vs. Intramolecular Reaction: The desired Dieckmann condensation is an intramolecular process. However, if the concentration of the starting diester is too high, an intermolecular Claisen condensation between two different molecules can occur, leading to polymers and other unwanted byproducts.

    • Solution: Employ high-dilution conditions. Slowly add the diester solution to a heated solution of the base and solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization pathway.

  • Choice of Base and Solvent: The reaction environment can significantly influence selectivity.

    • Solution: Ensure the base's alkoxide matches the ester (e.g., use sodium methoxide for methyl esters) to prevent transesterification, which can create a mixture of ester products.[2] Solvents like toluene or THF are generally preferred. Aprotic polar solvents like DMF can sometimes be used but may lead to more side reactions if not scrupulously dry.[5]

Q3: My workup is difficult, and I'm struggling to isolate the final sodium salt cleanly.

A3: Isolating an ionic salt from an organic reaction can be challenging. The product is often a fine powder that may be difficult to filter or may be contaminated with inorganic salts.

  • Precipitation and Filtration: The sodium salt is generally insoluble in non-polar organic solvents.

    • Solution: After the reaction is complete, cool the mixture to room temperature or below. The sodium salt may precipitate directly from the reaction solvent (e.g., toluene). To enhance precipitation, you can add a co-solvent in which the product is poorly soluble, such as diethyl ether or hexane. Collect the solid by vacuum filtration.

  • Washing: The crude solid will be contaminated with residual base and other soluble impurities.

    • Solution: Wash the filtered solid thoroughly with a dry, non-polar solvent like diethyl ether. This will remove organic byproducts without dissolving your desired salt. Avoid using protic solvents like alcohols or water during the wash, as this will protonate your product back to the β-keto ester. Dry the final product under high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

What are the critical parameters for choosing a base? The base must be strong enough to deprotonate the α-carbon of the ester and, more importantly, the α-carbon of the resulting β-keto ester.[3] Sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are standard choices. Potassium tert-butoxide (KOtBu) is a stronger, non-nucleophilic base that can also be effective.[6] The key is to use a stoichiometric amount (≥1 equivalent) and match the alkoxide to the ester to prevent transesterification.

ParameterRecommended ChoiceRationale
Base Type Sodium Methoxide (for methyl esters)Prevents transesterification side reactions.[2]
Stoichiometry ≥ 1.0 equivalentRequired to drive the reaction to completion via irreversible deprotonation.[3]
Purity High purity, anhydrousPrevents quenching of the reaction by moisture.

How can I effectively monitor the reaction's progress? Monitoring the disappearance of the starting diester via Thin Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material and product. The product, being a salt, will likely remain at the baseline on the TLC plate. The formation of the intermediate β-keto ester (before deprotonation) can also be tracked. For more precise monitoring, LC-MS can be used to track the mass of the starting material and the product.

What is the best way to purify the final sodium salt? For most applications, a thorough wash of the precipitated solid with an anhydrous, non-polar solvent (like diethyl ether or hexane) is sufficient.[7] This removes unreacted starting material and other organic impurities. If higher purity is required, recrystallization can be attempted, though finding a suitable solvent system for a salt can be difficult. A polar, aprotic solvent in which the salt has some solubility at high temperature but not at low temperature would be ideal.

Detailed Experimental Protocol

This protocol is a general guideline. You may need to optimize conditions for your specific setup and scale.

Materials:

  • Acyclic diester precursor (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Toluene (or THF)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

  • Base Suspension: Under an inert atmosphere, charge the flask with sodium methoxide (1.1 eq) and anhydrous toluene to create a suspension.

  • Heating: Heat the suspension to 60-65°C with vigorous stirring.

  • Substrate Addition: Dissolve the acyclic diester precursor (1.0 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the heated base suspension over 1-2 hours.

  • Reaction: After the addition is complete, maintain the reaction at 60-65°C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The sodium salt product should precipitate as a solid. You may further cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white to off-white solid under high vacuum to yield the final product, sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate.

References
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • BSc Chemistry. (n.d.). 3. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP2509637A2 - Purification method.
  • Organic Chemistry Portal. (n.d.). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Retrieved from [Link]

  • Beijing University of Chemical Technology. (2011). Synthesis of sodium methyl 2-sulfolaurate and its application in acrylate emulsion polymerization.
  • jOeCHEM. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved from [Link]

  • ACS Publications. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • PubMed. (2007, September 14). An Efficient and Scalable One-Pot Double Michael addition-Dieckmann Condensation for the Synthesis of 4,4-disubstituted Cyclohexane Beta-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US20060079709A1 - Process for preparing cyclic ketones.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

troubleshooting solubility issues of methyl 2,4-dioxopiperidine-3-carboxylate sodium salt in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide addresses common solubility challenges encountered with methyl 2,4-dioxopiperidine-3-carboxylate sodium salt in organic solvents. As an ionic salt, this compound's solubility is fundamentally governed by the principle of "like dissolves like," often leading to poor solubility in non-polar or weakly polar organic media.[1] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring reproducible and successful experimental outcomes for researchers, scientists, and drug development professionals.

Quick Diagnosis & Troubleshooting Workflow

Before delving into detailed explanations, use the following workflow to quickly identify a potential solution for your specific issue.

TroubleshootingWorkflow cluster_diagnosis Initial Assessment cluster_solutions Solution Pathways cluster_details_A Solvent System Modification cluster_details_B Additive Selection cluster_details_C Physical Intervention start Solubility Issue Identified: Salt is insoluble or reaction is slow/stalled q_solvent Is the solvent highly non-polar? (e.g., Hexane, Toluene) start->q_solvent reproducibility For Inconsistent Results: Ensure Salt is Anhydrous & Mixing is Vigorous start->reproducibility change_solvent Pathway A: Change Solvent System q_solvent->change_solvent Yes use_additive Pathway B: Use Solubility-Enhancing Additives q_solvent->use_additive No, solvent is moderately polar physical_methods Pathway C: Apply Physical Methods q_solvent->physical_methods No, solvent is moderately polar polar_aprotic Switch to Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) change_solvent->polar_aprotic cosolvent Introduce a Polar Co-solvent (e.g., THF, Ethanol) change_solvent->cosolvent ptc Use Phase-Transfer Catalyst (PTC) (e.g., TBAB) use_additive->ptc crown_ether Use Crown Ether (15-Crown-5 for Na+) use_additive->crown_ether heating Increase Temperature physical_methods->heating sonication Apply Sonication physical_methods->sonication grinding Reduce Particle Size (Grind) physical_methods->grinding

Caption: General troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 2,4-dioxopiperidine-3-carboxylate sodium salt poorly soluble in many common organic solvents?

Answer: The solubility challenge stems from a fundamental mismatch in polarity. Methyl 2,4-dioxopiperidine-3-carboxylate sodium salt is an ionic compound (a salt). In the solid state, it exists in a crystal lattice with strong ionic bonds between the sodium cation (Na⁺) and the carboxylate anion. To dissolve this salt, the solvent molecules must overcome this lattice energy by forming strong ion-dipole interactions to solvate the individual ions.[2][3]

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and lack the ability to effectively stabilize charged ions.[4][5] The energy gained from the weak interactions between the solvent and the ions is insufficient to break apart the crystal lattice, resulting in very poor solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally better options as they have higher dielectric constants and can solvate cations well.

  • Polar Protic Solvents (e.g., methanol, ethanol) can also be effective, as they can hydrogen bond with the anion and solvate the cation.[3]

The core principle is that polar solutes dissolve best in polar solvents.[1]

Q2: What are the experimental consequences of poor solubility for this compound?

Answer: Ignoring poor solubility can lead to several critical experimental problems:

  • Slow or Incomplete Reactions: If the salt is not dissolved, its concentration in the solution phase is negligible. This makes it unavailable to react with other dissolved reagents, leading to dramatically reduced reaction rates, low conversions, and poor yields.[6]

  • Poor Reproducibility: The extent to which the salt dissolves can be highly sensitive to minor variations in conditions, such as trace amounts of water, stirring rate, or temperature fluctuations. This leads to inconsistent results between experimental batches.[6]

  • Complex Reaction Mixtures: The presence of a solid in the reaction mixture makes it heterogeneous. This can complicate reaction monitoring (e.g., by TLC or LC-MS) and make work-up and purification procedures more challenging.

Troubleshooting Guide

Issue 1: My salt is completely insoluble in the chosen solvent (e.g., Toluene, Dichloromethane).

This is a clear indication of a significant polarity mismatch. The primary approach should be to modify the solvent system or introduce an agent that can bridge this polarity gap.

  • Switch to a More Polar Solvent: The most straightforward solution is to choose a solvent with a higher polarity and dielectric constant.[4]

    • Recommendation: Polar aprotic solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (MeCN) are excellent starting points. Polar protic solvents like Ethanol or Methanol can also be effective.

    • Causality: These solvents possess strong dipoles and/or hydrogen bonding capabilities, allowing them to effectively solvate the sodium and carboxylate ions, thereby overcoming the salt's crystal lattice energy.[2][3]

  • Use a Co-solvent: If the reaction chemistry requires a largely non-polar medium, adding a small amount of a polar, miscible co-solvent can significantly enhance solubility.[7][8][9]

    • Recommendation: Add a polar aprotic co-solvent like Tetrahydrofuran (THF) or a polar protic co-solvent like Ethanol to your primary non-polar solvent.

    • Experimental Protocol (Co-solvent Screening):

      • To a small, fixed amount of your salt in a vial, add the primary non-polar solvent to the desired reaction concentration.

      • Add the co-solvent dropwise with vigorous stirring.

      • Observe for dissolution. Start with 5-10% (v/v) of the co-solvent and increase incrementally.

    • Causality: The co-solvent creates localized polar microenvironments where the salt can dissolve, increasing its overall concentration in the bulk solution.[10][11]

SolventPolarity Index (P')[12]Dielectric Constant (ε)TypeSuitability Notes
Hexane0.11.9Non-PolarVery Poor
Toluene2.42.4Non-PolarVery Poor
Dichloromethane3.19.1Polar AproticPoor to Moderate
Tetrahydrofuran (THF)4.07.5Polar AproticGood as a co-solvent
Ethanol4.324.5Polar ProticGood
Acetonitrile (MeCN)5.837.5Polar AproticVery Good
DMF6.436.7Polar AproticExcellent
DMSO7.246.7Polar AproticExcellent

Note: Dielectric constants are approximate values at room temperature. Sources may vary slightly.[4][5][13]

Issue 2: The salt is partially soluble, but the reaction is very slow or gives inconsistent yields.

This indicates that while some dissolution is occurring, the concentration of the dissolved salt is too low to sustain an efficient reaction rate. Here, additives that actively transport the salt into the organic phase are the most effective solution.

  • Phase-Transfer Catalysts (PTCs): PTCs are the workhorse for this type of problem. They are ionic compounds with bulky, lipophilic (oil-soluble) organic groups.[14][15]

    • Mechanism: A PTC, such as a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the carboxylate anion of your salt. The resulting ion pair (Q⁺[R-CO₂]⁻) has a large, non-polar exterior, which makes it soluble in the organic phase, where it can then react.[16]

    • Recommendation: Use catalytic amounts (1-10 mol%) of Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) . Phosphonium salts can also be used and often have higher thermal stability.[17]

    • Self-Validation: A successful PTC-catalyzed reaction will show a marked increase in reaction rate and yield compared to the control experiment without the catalyst.

PTC_Mechanism cluster_solid Solid Phase cluster_organic Organic Phase SolidSalt Na⁺[R-CO₂]⁻ (Insoluble Salt) PTC_Active Q⁺[R-CO₂]⁻ (Soluble Ion Pair) SolidSalt->PTC_Active 2. Transport into Organic Phase PTC_Initial Q⁺X⁻ (PTC) PTC_Initial->SolidSalt 1. Ion Exchange at Interface Reaction Reacts with Substrate PTC_Active->Reaction PTC_Return Q⁺X⁻ Reaction->PTC_Return 3. Returns to Interface

Caption: Mechanism of a Phase-Transfer Catalyst (PTC).

  • Crown Ethers: Crown ethers are cyclic polyethers that are exceptional at chelating specific metal cations within their central cavity.[17][18]

    • Mechanism: The crown ether encapsulates the cation (Na⁺), and the hydrophobic exterior of the resulting complex renders the entire ion pair soluble in the organic solvent.[18][19] The "naked" anion that is dragged into solution is highly reactive.[19][20]

    • Recommendation: For a sodium (Na⁺) salt, 15-Crown-5 is the ideal choice due to the match between the ion size and the ether's cavity size.[18][21][22] Use in catalytic amounts (1-10 mol%).

    • Caution: Crown ethers can be toxic and more expensive than PTCs, but they are often more effective.

CrownEther_Mechanism cluster_solid Solid Phase cluster_organic Organic Phase SolidSalt Na⁺[R-CO₂]⁻ (Insoluble Salt) Crown_Complex [Na(15-Crown-5)]⁺[R-CO₂]⁻ (Soluble Complex) SolidSalt->Crown_Complex 2. Solubilizes Ion Pair Crown_Initial 15-Crown-5 Crown_Initial->SolidSalt 1. Encapsulates Na⁺ at Interface Reaction Reacts with Substrate Crown_Complex->Reaction

Caption: Mechanism of a Crown Ether solubilizing a sodium salt.

Issue 3: I am still observing low solubility or slow dissolution rates even in a suitable solvent.

If you have selected an appropriate solvent but dissolution remains a kinetic barrier, physical methods can be employed to accelerate the process.

  • Increase Temperature: For most salts, solubility increases with temperature.[2][23][24]

    • Protocol: Gently heat the reaction mixture while stirring vigorously. Monitor the temperature carefully to avoid solvent loss or degradation of your starting materials. A preliminary thermal stability test of the compound is recommended.

    • Causality: Increased thermal energy provides the solvent molecules with higher kinetic energy to break down the crystal lattice and solvate the ions more effectively.[2]

  • Apply Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation, which can dramatically accelerate dissolution.[25][26]

    • Protocol: Place the reaction flask in an ultrasonic bath. Note that sonication can sometimes generate localized hot spots.[27]

    • Causality: The process breaks down solid agglomerates, reduces particle size, and increases the surface area of the salt exposed to the solvent, thereby enhancing the rate of dissolution.[25][27][28] While it primarily speeds up dissolution, it can sometimes lead to supersaturated solutions, giving an appearance of increased solubility.[29]

  • Reduce Particle Size: The rate of dissolution is directly proportional to the surface area of the solute.

    • Protocol: Before adding it to the solvent, thoroughly grind the salt into a fine, uniform powder using a mortar and pestle.

    • Causality: A finer powder has a much larger surface area-to-volume ratio, allowing for more efficient interaction with the solvent and a faster rate of dissolution.[11]

Issue 4: My results are not reproducible from one experiment to the next.

Inconsistent results often point to uncontrolled variables in your experimental setup.

  • Ensure the Salt is Anhydrous: The presence of water can significantly affect solubility and reactivity. Traces of water can hydrate the salt, making it either more or less soluble depending on the solvent system.

    • Protocol: Dry the methyl 2,4-dioxopiperidine-3-carboxylate sodium salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours before use.

  • Maintain Consistent and Vigorous Stirring: For heterogeneous or partially dissolved mixtures, the stirring rate is a critical parameter.

    • Protocol: Use a magnetic stir bar that is appropriately sized for the flask and set the stir plate to a speed that creates a significant vortex, ensuring the solid is well-suspended in the liquid. Use the same setting for every experiment.

  • Control Additive Ratios: If using a PTC or crown ether, ensure it is weighed accurately and added in the exact same molar ratio for each reaction.

References

  • Envirostar. (2023, April 21).
  • Patsnap Eureka. (2026, March 11).
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Envirostar. (2023, May 15).
  • Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology.
  • Polarity of Solvents.
  • Wikipedia.
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  • Blog. (2025, December 10). What are the factors influencing the solubility of lead salts in organic solvents?
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
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  • Wikipedia. Cosolvent.
  • Chemistry LibreTexts. (2023, October 18). 5.1.5: Polarity of organic solvents.
  • Quora. (2017, August 23). What affects the solubility of salt? Why are there soluble and insoluble salts?
  • BYJU'S. Factors Affecting Solubility.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Wikipedia. Crown ether.
  • YouTube. (2023, March 26). Crown Ethers With SN2 Reactions.
  • Polarity Index.
  • Cauwood, J. D., & Turner, W. E. S. (1915). XXXI.—The Dielectric Constants of Some Organic Solvents at their Melting or Boaling Points. Journal of the Chemical Society, Transactions, 107, 276-286.
  • Benchchem.
  • Google Patents. (US8715505B2).
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  • Journal of the American Chemical Society.
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  • ACS Publications. (2022, July 14).
  • AERU. (2026, March 10). 2,4-D-sodium.
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  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
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optimizing reaction temperature for sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide actionable guidance for optimizing the critical intramolecular cyclization step, a variant of the Dieckmann condensation often referred to as the aza-Dieckmann condensation. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols to navigate challenges in your synthesis workflows.

The synthesis of 2,4-dioxopiperidine derivatives is a crucial process in the development of various pharmacologically active compounds. The core of this synthesis is the base-catalyzed intramolecular cyclization of an N-substituted diester to form the target heterocyclic β-keto ester.[1][2] The stability and yield of the final sodium enolate salt are highly dependent on reaction parameters, with temperature being one of the most critical factors to control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the formation of the 2,4-dioxopiperidine ring in this synthesis?

The reaction is an intramolecular cyclization analogous to the Claisen condensation, known as the Dieckmann Condensation (or, more specifically, an aza-Dieckmann condensation due to the nitrogen in the ring).[3][4] A strong base is used to deprotonate the α-carbon of one of the ester groups of the linear precursor. This generates an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a six-membered ring.[1] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is acidic, to form a stable sodium enolate salt.[5]

Q2: How does reaction temperature influence the yield and purity of my product?

Reaction temperature is a critical parameter that directly impacts reaction rate, equilibrium position, and the prevalence of side reactions.[6]

  • Low Temperatures (e.g., -20°C to Room Temperature): Often favor the desired product by minimizing side reactions. Lower temperatures can increase the selectivity of the deprotonation step and reduce the rate of decomposition of both the starting material and the product.[1][7] However, the reaction rate will be slower, requiring longer reaction times.

  • Elevated Temperatures (e.g., Reflux): Increase the reaction rate significantly. However, higher temperatures can promote side reactions such as intermolecular condensation (polymerization), decomposition of the starting material or product, and reversal of the cyclization (retro-Dieckmann).[6][8] For some systems, heating is necessary to overcome the activation energy barrier.[9]

Q3: I am observing a low yield. What are the most likely temperature-related causes?

A low yield can stem from several issues. Before adjusting other parameters, consider the following temperature-related factors:

  • Incomplete Reaction: The temperature may be too low for the reaction to proceed to completion within the allotted time.

  • Reverse Reaction: The Dieckmann condensation is a reversible equilibrium.[3] If the product is not sufficiently stabilized as the enolate, higher temperatures can shift the equilibrium back to the starting materials.

  • Side-Product Formation: Elevated temperatures can lead to the formation of various side-products, consuming your starting material and reducing the yield of the desired product.[6]

Q4: What are common side reactions, and how can temperature modulation help control them?

The most common side reactions are intermolecular condensation and decomposition.

  • Intermolecular Condensation/Polymerization: Instead of cyclizing, one molecule can react with another, leading to oligomers or polymers. This is more likely at higher concentrations and temperatures. Running the reaction at lower temperatures and under high-dilution conditions can favor the desired intramolecular pathway.

  • Decomposition: The starting diester or the resulting β-keto ester may not be stable at elevated temperatures, especially in the presence of a strong base. Lowering the temperature is the most effective way to mitigate thermal decomposition.[10]

Troubleshooting & Optimization Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis.

Issue Potential Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low. Gradually increase the temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to find the minimum temperature required for conversion.
Inefficient enolate formation. While not directly a temperature issue, enolate formation is the first step. Ensure your base is active and the solvent is anhydrous. Some sterically hindered bases may require slightly higher temperatures to be effective.[1]
Low Yield with Multiple Side Products Reaction temperature is too high. Lower the reaction temperature. For sensitive substrates, starting at 0°C or even -20°C is recommended.[7]
Reaction time is too long at elevated temperature. If high temperature is necessary, optimize the reaction time to maximize product formation before significant decomposition occurs. Quench the reaction as soon as the starting material is consumed.[6]
Reaction Fails to Reach Completion Equilibrium issue. The final deprotonation step to form the sodium salt drives the reaction. Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH, KOtBu) is used. The stability of this final enolate can be solvent-dependent; polar aprotic solvents like THF or DMSO can enhance stability.[1][11]
Inconsistent Results Batch-to-Batch Poor temperature control. Ensure consistent and accurate temperature monitoring and control. Use a reliable oil bath or cryostat. Exothermic reactions, especially on a larger scale, can cause the internal temperature to rise significantly if not properly managed.
Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm Analyze crude reaction: Any starting material (SM) left? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   cause1 Possible Cause: Incomplete Reaction yes_sm->cause1 cause2 Possible Cause: Decomposition / Side Reactions no_sm->cause2 solution1a Action: Increase Temperature Gradually increase reaction temp (e.g., 0°C -> RT -> 40°C) cause1->solution1a solution1b Action: Increase Time Extend reaction time at current temp cause1->solution1b solution2a Action: Decrease Temperature Run reaction at lower temp (e.g., RT -> 0°C -> -20°C) cause2->solution2a solution2b Action: Check Concentration Consider high-dilution conditions cause2->solution2b

Caption: A decision tree for troubleshooting low-yield issues.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a framework for systematically optimizing the reaction temperature using a parallel synthesis approach.

1. Preparation:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents. THF can be distilled from sodium/benzophenone.

  • The starting N-substituted diester must be pure and dry.

2. Reactor Setup:

  • Arrange a set of identical reaction vials or flasks in separate reaction blocks or baths, each set to a different target temperature (e.g., -20°C, 0°C, 25°C (RT), 40°C, 60°C).

  • To each vial, add a magnetic stir bar.

3. Reagent Addition:

  • Prepare a stock solution of the N-substituted diester in the chosen anhydrous solvent (e.g., THF).

  • To each vial, add the base. If using sodium hydride (NaH), it should be washed with anhydrous hexane to remove mineral oil and then suspended in the reaction solvent. If using potassium tert-butoxide (KOtBu), it can be added as a solid.

  • Cool all vials to their target temperatures.

  • Using a syringe, add an identical volume of the diester stock solution to each vial while stirring.

4. Reaction and Monitoring:

  • Allow the reactions to stir at their respective temperatures.

  • At set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction.

  • Quench the aliquot with a saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by TLC or LC-MS to assess the consumption of starting material and the formation of the product.

5. Work-up and Analysis:

  • Once a reaction is deemed complete (or has reached optimal conversion), quench the entire reaction mixture by carefully pouring it into a beaker of ice-cold saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the yield and purity of the crude product (e.g., by ¹H NMR).

General Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dry Glassware & Reagents (Inert Atmosphere) add_base Add Base (e.g., NaH) to Anhydrous Solvent prep->add_base set_temp Equilibrate to Target Temperature add_base->set_temp add_diester Add Diester Solution (Slowly) set_temp->add_diester stir Stir & Monitor (TLC / LC-MS) add_diester->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract purify Dry & Concentrate extract->purify analyze Analyze Product (Yield, Purity) purify->analyze

Caption: General workflow for the aza-Dieckmann cyclization.

Data Summary: Temperature Effects on Aza-Dieckmann Cyclization

The following table summarizes expected outcomes based on general principles of Dieckmann condensations. Actual results will be substrate-dependent.

Temperature RangeBase/Solvent SystemExpected Reaction RatePotential IssuesRecommendation
-20°C to 0°C KOtBu / THFSlowIncomplete reactionBest for sensitive substrates; requires extended reaction times (12-24h).[7]
0°C to RT NaH / THF or TolueneModerateMinimal side reactionsGood starting point for most substrates.[1]
RT to 50°C NaH / DMSOFastPotential for exothermsUse for less reactive substrates; requires careful temperature control.[11]
> 50°C (Reflux) NaOEt / EthanolFast to Very FastHigh risk of side reactions, decomposition, and reverse reaction.[1]Generally not recommended unless other conditions fail; use high-dilution.

References

  • Hood, J. A. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community. Retrieved from [Link]

  • Lankelma, M., Olivares, A. M., & de Bruin, B. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Chemistry (Weinheim an der Bergstrasse, Germany), 25(22), 5658–5663. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. (2025). DTIC. Retrieved from [Link]

  • Popović-Djordjević, J., et al. (2016). High-yielding Method for Preparation of Carbocyclic or N-containing Heterocyclic -Keto Esters Using in Situ Activated Sodium Hydride in Dimethyl Sulp. Scribd. Retrieved from [Link]

  • da Silva, A. B., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 17, 1836-1845. Retrieved from [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
  • Benzoyl piperidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ. (n.d.). IRIS UniPA. Retrieved from [Link]

  • Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(18), 2863-2868. Retrieved from [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2025). ResearchGate. Retrieved from [Link]

  • Serino, C., et al. (2001). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 66(5), 1676–1680. Retrieved from [Link]

  • Noordzij, T. & Wilsens, C. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. Retrieved from [Link]

  • Wang, M., et al. (2012). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journal of Organic Chemistry, 8, 1533–1538. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • The chemistry of amide enolates and a study of ester enolate stability. (n.d.). Digital Repository. Retrieved from [Link]

  • Noordzij, T., & Wilsens, C. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. Retrieved from [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000). Google Patents.
  • Ley, S. V., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8144–8147. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • 3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • Pérez-Picaso, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6791. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

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  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. (2008). Retrieved from [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Handling & Storage of Methyl 2,4-Dioxopiperidine-3-Carboxylate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the integrity of your starting materials dictates the success of your downstream assays. Methyl 2,4-dioxopiperidine-3-carboxylate sodium salt is a highly versatile but notoriously sensitive building block.

This guide synthesizes field-proven insights to help you troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Mechanistic Troubleshooting: The Causality of Degradation

To prevent degradation, we must first understand the exact mechanism of failure. The sodium salt of methyl 2,4-dioxopiperidine-3-carboxylate exists as a highly delocalized enolate. While this makes it an excellent nucleophile for alkylation and cross-coupling reactions[1], it also renders it exquisitely sensitive to ambient moisture.

When exposed to atmospheric water, a rapid, irreversible three-step degradation cascade occurs:

  • Protonation: Water acts as a weak acid, protonating the enolate to form the free neutral ester (methyl 2,4-dioxopiperidine-3-carboxylate)[2].

  • Saponification/Hydrolysis: The ambient moisture (or generated hydroxide) attacks the highly electrophilic C3 ester carbonyl, hydrolyzing it into 2,4-dioxopiperidine-3-carboxylic acid[3].

  • Decarboxylation: Beta-keto acids are thermodynamically unstable. At room temperature, the intermediate undergoes spontaneous decarboxylation, releasing CO₂ and leaving behind 2,4-piperidinedione[4].

Because the final decarboxylation step releases a gas, the process is entropically driven and 100% irreversible .

Degradation A Methyl 2,4-dioxopiperidine- 3-carboxylate sodium salt B Protonated Free Ester (Enol/Keto Tautomers) A->B H2O (Moisture) Protonation C 2,4-Dioxopiperidine- 3-carboxylic Acid B->C H2O Ester Hydrolysis D 2,4-Piperidinedione + CO2 + MeOH C->D Spontaneous Decarboxylation

Fig 1. Moisture-induced hydrolysis and decarboxylation pathway of the beta-keto ester sodium salt.

Frequently Asked Questions (FAQs)

Q: My stock bottle was stored at 4°C, but the white powder turned into a gummy, off-white mass. What happened? A: This is a classic case of condensation-induced degradation. When a cold bottle is opened in a humid ambient environment without prior equilibration to room temperature, atmospheric moisture condenses directly onto the hygroscopic sodium salt. The resulting degradation products (2,4-piperidinedione, residual methanol, and water) disrupt the crystalline lattice, turning the powder into a sticky mass.

Q: How do I analytically verify the integrity of my batch before an experiment? A: Run a quick 1 H NMR in anhydrous DMSO- d6​ . Look for the preservation of the methyl ester singlet (typically around δ 3.6–3.8 ppm). If you observe a loss of this peak and the appearance of new methylene protons (a singlet or multiplet around δ 3.2–3.4 ppm corresponding to the C3 position of the decarboxylated 2,4-piperidinedione), your batch has degraded[5].

Q: Can I dry the degraded material under vacuum to save it? A: No. While vacuum drying removes physical moisture, it cannot reverse chemical decarboxylation. The loss of CO₂ is thermodynamically irreversible. The material must be discarded.

Quantitative Stability Data

To optimize your inventory management, refer to the following empirical stability data based on varying storage conditions.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Mechanism
25°C (Room Temp) Ambient AirStandard Plastic< 48 HoursRapid hydrolysis & decarboxylation
4°C (Fridge) Ambient AirGlass Vial1–2 WeeksCondensation-driven hydrolysis
-20°C (Freezer) Desiccated (Silica)Glass + Parafilm~6 MonthsSlow thermal degradation/micro-moisture
-20°C (Freezer) Argon / NitrogenPTFE-sealed Amber Glass> 2 Years Negligible

Self-Validating Experimental Protocols

To guarantee reproducibility, we recommend the following self-validating Standard Operating Procedure (SOP) for receiving and storing this compound.

SOP: Moisture-Free Aliquoting and Storage

Objective: Divide bulk material into single-use vials to prevent repeated moisture exposure and freeze-thaw condensation cycles.

Step 1: Thermal Equilibration

  • Action: Place the newly received or cold bulk bottle in a vacuum desiccator and allow it to reach room temperature (approx. 1–2 hours) before opening.

  • Causality: Opening a cold container in ambient air causes immediate water condensation on the inner walls and the chemical itself.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated bottle into a glovebox maintained under high-purity Argon (<1 ppm H₂O, <1 ppm O₂).

  • Causality: Argon is heavier than air and provides a superior inert blanket compared to Nitrogen, completely excluding the moisture required to trigger the hydrolysis cascade.

Step 3: Aliquoting

  • Action: Dispense the required mass into pre-dried (oven-baked at 120°C for 12h) amber glass vials.

  • Causality: Amber glass prevents potential secondary photodegradation of the enolate system, while pre-baking eliminates surface-adsorbed water on the glass.

Step 4: Dual Sealing & Self-Validation

  • Action: Cap the vials with PTFE-lined septa, then wrap the cap junction tightly with Parafilm.

  • Self-Validation Step: Weigh the fully sealed vial on an analytical balance and write the exact mass (to 0.1 mg) on the label.

  • Causality: PTFE provides a superior vapor barrier compared to standard rubber. By recording the initial mass, you create a self-validating system: before using the aliquot months later, re-weigh the vial. An increase in mass of >0.5 mg definitively indicates moisture ingress, flagging the sample for NMR validation prior to use.

Workflow Step1 1. Thermal Equilibration (Desiccator to Room Temp) Step2 2. Inert Transfer (Argon Glovebox) Step1->Step2 Prevents Condensation Step3 3. Aliquoting (Pre-dried Amber Vials) Step2->Step3 Excludes H2O/O2 Step4 4. Dual Sealing (PTFE Septa + Parafilm) Step3->Step4 Prevents Photodegradation Step5 5. Validation & Storage (Weigh & Store at -20°C) Step4->Step5 Vapor Barrier Validation

Fig 2. Self-validating workflow for the inert aliquoting and storage of hygroscopic sodium salts.

References

  • Grokipedia. "Krapcho decarboxylation". Grokipedia. [Link]

  • C. N. Eid et al. "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor". The Journal of Organic Chemistry (ACS Publications). [Link]

  • V. I. Nikolayenko et al. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides". The Journal of Physical Chemistry C (ACS Publications). [Link]

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reducing side reactions during 2,4-dioxopiperidine enolate alkylation processes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers and process chemists troubleshooting the enolate alkylation of 2,4-dioxopiperidines (and their N-protected derivatives, such as N-Boc-2,4-dioxopiperidine).

Due to the keto-enol tautomerism inherent to the 1,3-dicarbonyl system of the piperidine-2,4-dione scaffold, alkylation processes are frequently plagued by poor regioselectivity (O-alkylation vs. C-alkylation), polyalkylation, and base-mediated ring degradation[1]. This guide provides field-proven methodologies, mechanistic causality, and step-by-step protocols to establish a self-validating system for your workflows.

Mechanistic Insight: The Causality of Side Reactions

To eliminate side reactions, we must first understand the electronic nature of the 2,4-dioxopiperidine enolate. When deprotonated, the negative charge is highly delocalized across the oxygen atoms. Because oxygen is a "hard" nucleophile, it readily reacts with hard electrophiles, leading to unwanted O-alkylation .

The Lithium Effect: To force the reaction toward the desired γ-C-alkylation (C-5 position), the enolate oxygen must be masked. Lithium ions (Li⁺) act as hard Lewis acids that coordinate tightly with the hard enolate oxygen. This chelation sterically and electronically blocks the oxygen, redirecting the softer alkyl halide electrophile to the softer γ-carbon[2]. If potassium (K⁺) or sodium (Na⁺) bases are used without lithium additives, the loose ion pairing leaves the oxygen exposed, resulting in complex mixtures and O-alkylation[3].

G SM N-Boc-2,4- dioxopiperidine Base LiHMDS (-20 °C) SM->Base Enolate Lithium Enolate (O-Chelated) Base->Enolate Deprotonation O_Alk O-Alkylation (Suppressed) Enolate->O_Alk Hard Electrophiles C_Alk γ-C-Alkylation (Major Product) Enolate->C_Alk Soft Alkyl Halides

Mechanistic pathway of Li-directed regioselective γ-C-alkylation.

Quantitative Data: Base and Additive Selection

The choice of base and counter-ion is the single most critical variable in this workflow. The table below summarizes the effect of different hexamethyldisilazide (HMDS) bases on the regioselectivity of N-Boc-2,4-dioxopiperidine alkylation with n-propyl bromide[3].

Base SystemAdditiveTemperaturePrimary OutcomeTypical Yield (%)
NaHMDS None-20 °CComplex Mixture / O-Alkylation< 20%
KHMDS None-20 °CDegradation / O-Alkylation< 15%
NaHMDS LiBr (3.0 eq)-20 °Cγ-C-Alkylated Product60 - 65%
LiHMDS None-20 °Cγ-C-Alkylated Product 80 - 85%

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of γ,γ-dialkylated side products? A: Dialkylation occurs due to enolate equilibration. The mono-alkylated product is less acidic than the starting material, but proton exchange can still occur if the reaction is starved of the electrophile. Fix: Use an excess of the alkylating agent (3 to 5 equivalents) to ensure the initial enolate reacts with the electrophile faster than it can equilibrate with the mono-alkylated product[4].

Q: My starting material is degrading into a complex mixture. What is going wrong? A: 2,4-dioxopiperidines, especially N-Boc protected variants, are highly susceptible to ring-opening via nucleophilic attack or thermal degradation[5]. Fix: Ensure strict temperature control. Alkylation at -78 °C is too sluggish, but allowing the reaction to warm to 0 °C or room temperature leads to rapid degradation[4]. Maintain a strict -20 °C throughout the addition and reaction phases.

Q: Can I use LDA instead of LiHMDS? A: While LDA provides the necessary Li⁺ counter-ion, it is more nucleophilic and sterically hindered than LiHMDS. For delicate lactam/imide systems, LiHMDS provides a cleaner deprotonation profile without attacking the carbonyl centers.

G Start Issue: Low C-Alkylation Yield CheckBase Are you using a Li+ base? Start->CheckBase AddLiBr Add 3-5 eq anhydrous LiBr CheckBase->AddLiBr No (Na/K base) UseLiHMDS Switch to LiHMDS CheckBase->UseLiHMDS No (LDA) CheckTemp Is the reaction temp > 0 °C? CheckBase->CheckTemp Yes TempFix Maintain strictly at -20 °C CheckTemp->TempFix Yes (Degradation) CheckEq Is dialkylation occurring? CheckTemp->CheckEq No EqFix Use 3-5 eq of Alkyl Halide CheckEq->EqFix Yes

Decision tree for troubleshooting poor regioselectivity and yield.

Standard Operating Procedure: Regioselective γ-Alkylation

This self-validating protocol ensures the suppression of O-alkylation and ring-opening by strictly controlling the counter-ion and thermal environment[2].

Materials Required:

  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., n-propyl bromide) (4.0 equiv)

  • LiHMDS (1.0 M solution in THF) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% aqueous KHSO₄ solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen or argon atmosphere.

  • Dissolution: Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv) and the alkyl halide (4.0 equiv) in anhydrous THF (approx. 0.12 M concentration relative to the substrate)[3].

  • Thermal Equilibration: Submerge the reaction flask in a dry ice/ethylene glycol/ethanol bath maintained strictly at -20 °C . Allow 15 minutes for the solution to thermally equilibrate.

  • Enolization & Alkylation: Add the LiHMDS solution (1.1 equiv) dropwise via syringe pump over 15 minutes. Scientific Rationale: Generating the enolate in the presence of the electrophile (in situ trapping) minimizes the lifespan of the unreacted enolate, reducing the chance of degradation.

  • Reaction Monitoring: Stir the mixture for 1.5 hours at -20 °C. Do not allow the reaction to warm to room temperature[4].

  • Quenching: Quench the reaction at -20 °C by adding cold 5% aqueous KHSO₄. Scientific Rationale: KHSO₄ is mildly acidic. Using strong acids like HCl at this stage risks premature cleavage of the N-Boc protecting group.

  • Workup: Dilute with CH₂Cl₂, separate the layers, and wash the organic phase with additional KHSO₄. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[3].

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure γ-alkylated 2,4-dioxopiperidine.

References

  • Orsini, P., Maccario, A., & Colombo, N. (2007). "Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate." Synthesis, 2007(20), 3185-3188.

  • Yu, H.-J., et al. (2023). "Syntheses of Substituted α,β-Unsaturated δ-Lactams from N-Boc-2,4-dioxopiperidine." The Journal of Organic Chemistry, 88(24), 17489-17493.

  • Fache, F., & Piva, O. (2003). "Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor." The Journal of Organic Chemistry, 68(26), 10187-10190.

Sources

overcoming steric hindrance in reactions with sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate .

This molecule presents a unique "perfect storm" of steric and electronic complexity. It features an ambident 1-ide nitrogen flanked by a C2-carbonyl and C6-methylene, alongside a highly congested C3-position bearing a methyl carboxylate group nestled between two ketones. Successfully functionalizing this scaffold requires precise control over ion-pairing, electrophile hardness, and solvent trajectory.

Below, you will find field-proven FAQs, causal explanations for common failures, and self-validating protocols to ensure your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting an N-alkylation of the sodium 1-ide salt with a secondary alkyl halide, but I am recovering unreacted starting material. Why is the reaction failing?

The Causality: The failure is driven by the tight ion-pairing of the sodium cation and the severe steric shielding around the N1 position. In non-polar or moderately polar solvents, the Na⁺ ion coordinates strongly with both the 1-ide nitrogen and the adjacent C2-carbonyl oxygen. This tight ion pair physically blocks the trajectory required for the nitrogen lone pair to execute an SN2 attack on a bulky secondary carbon. The Solution: You must generate a "naked" anion. Add a stoichiometric amount of 15-crown-5 to selectively chelate the sodium cation. This breaks the tight ion pair, drastically increasing the nucleophilicity of the nitrogen. Additionally, switch your electrophile from an alkyl bromide/iodide to an alkyl triflate (OTf) , which has a significantly lower activation energy for SN2 displacement [1].

Q2: My LC-MS shows product formation, but NMR confirms I am getting O-alkylation at the C2/C4 carbonyls instead of the desired N-alkylation. How do I redirect regioselectivity?

The Causality: Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is an ambident nucleophile. The negative charge is highly delocalized across the N1-C2-O and C3-C4-O systems. According to Hard-Soft Acid-Base (HSAB) theory, sterically hindered or "hard" electrophiles (like alkyl chlorides or tosylates) will preferentially attack the more sterically accessible, highly electronegative oxygen atoms (kinetic control). The Solution: Shift the reaction to thermodynamic control or use "softer" electrophiles.

  • Use Alkyl Iodides: Iodides are softer electrophiles that preferentially react with the softer nitrogen center.

  • Solvent Selection: Switch to a highly polar aprotic solvent like DMF or NMP, which solvates the cation and favors N-alkylation.

  • Temperature: Elevate the temperature slightly (e.g., 60 °C) to overcome the kinetic barrier of O-alkylation and allow equilibration to the more thermodynamically stable N-alkylated product.

Q3: I need to functionalize the C5 position (γ-alkylation), but the molecule is already sterically congested. How can I achieve this?

The Causality: The C3 position is a fully substituted tricarbonyl equivalent, making it nearly impossible to alkylate further without ring-opening. However, the C5 position (γ-position) can be functionalized by forming a dianion. The Solution: As demonstrated in the regioselective γ-alkylation of similar 2,4-dioxopiperidines, you must use a strong, non-nucleophilic base (e.g., LiHMDS) to deprotonate C5. The addition of anhydrous LiBr is critical here; the lithium counter-ion coordinates the intermediate enolate, stabilizing the transition state and directing the incoming electrophile away from the bulky C3-carboxylate group [2].

Mechanistic & Workflow Visualizations

Decision Matrix: Overcoming Steric & Regioselective Barriers

The following logic tree dictates the experimental adjustments required based on your primary reaction failure mode.

Workflow Start Reaction: Sodium Methyl 2,4-Dioxopiperidin-1-ide-3-carboxylate Issue Identify Primary Failure Mode Start->Issue LowYield Low Yield / No Reaction (Steric Hindrance at N1) Issue->LowYield Bulky Electrophile Regio Poor Regioselectivity (O-Alkylation vs N-Alkylation) Issue->Regio Ambident Nucleophile Sol1 1. Add 1.1 eq 15-Crown-5 2. Switch to Alkyl Triflates 3. Use DMF or NMP LowYield->Sol1 Sol2 1. Use Softer Electrophiles (R-I) 2. Avoid Hard Leaving Groups (Cl, OTs) 3. Increase Temp to 60°C Regio->Sol2

Caption: Decision matrix for troubleshooting low yields and poor regioselectivity in 2,4-dioxopiperidines.

Mechanism of Crown-Ether Assisted N-Alkylation

Mechanism Salt Tight Ion Pair (Na+ blocks N1 trajectory) Crown Addition of 15-Crown-5 (Sequesters Na+) Salt->Crown Naked Naked 1-ide Anion (Highly Nucleophilic N1) Crown->Naked OAlk O-Alkylation (Kinetic / Hard RX) Naked->OAlk e.g., R-Cl, R-OTs NAlk N-Alkylation (Thermodynamic / Soft RX) Naked->NAlk e.g., R-I, R-OTf

Caption: Mechanistic pathway showing how 15-crown-5 breaks tight ion pairs to enable N-alkylation.

Quantitative Data & Optimization Guidelines

To minimize trial-and-error, utilize the following optimization matrix when selecting your reagents.

Table 1: Electrophile and Additive Selection Guide for N-Alkylation

Electrophile TypeSteric BulkRecommended Leaving GroupRequired AdditiveOptimal SolventExpected Regioselectivity
Primary AlkylLowIodide (-I)NoneDMF>95% N-Alkylation
Secondary AlkylHighTriflate (-OTf)15-Crown-5 (1.1 eq)NMP80% N-Alkylation
Benzylic/AllylicModerateBromide (-Br)TBAI (0.1 eq)MeCN85% N-Alkylation
Acyl (R-CO-Cl)ModerateChloride (-Cl)DMAP (0.1 eq)DCMMixed (N- and O-Acylation)

Self-Validating Experimental Protocol

High-Yield N-Alkylation of Sodium Methyl 2,4-Dioxopiperidin-1-ide-3-carboxylate with Bulky Electrophiles

This protocol utilizes cation sequestration to overcome the steric hindrance at the N1 position. It is designed as a self-validating system—meaning in-process controls (IPCs) are built into the steps to verify success before proceeding.

Reagents Required:

  • Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.0 equiv)

  • Bulky Alkyl Triflate or Iodide (1.2 equiv)

  • 15-Crown-5 (1.1 equiv)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Validation: Ensure the internal humidity is <10 ppm, as the 1-ide salt is highly hygroscopic and water will destroy the triflate electrophile.

  • Substrate Solvation: Add sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.0 eq) to the flask, followed by anhydrous DMF. Stir at 25 °C for 10 minutes until a homogenous suspension/solution is formed.

  • Cation Sequestration: Inject 15-crown-5 (1.1 eq) dropwise via syringe. Stir for 30 minutes. Validation: The solution should become completely clear as the tight ion pair is broken and the naked anion is fully solubilized.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the alkyl triflate (1.2 eq) dropwise over 15 minutes to prevent localized exothermic degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass (m/z 170.04 [M-H]⁻ for the neutral enol/imide) [3] and the appearance of your target mass. If starting material remains, heat to 40 °C for an additional 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Selective α-Methylation of Ketones and Steric Hindrance in Piperidines Source: Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Methyl 2,4-dioxopiperidine-3-carboxylate (C7H9NO4) Structural and Mass Spectrometry Data Source: PubChemLite (CID 10997480), Université du Luxembourg. URL:[Link]

Validation & Comparative

comparing the reactivity of methyl vs ethyl 2,4-dioxopiperidine-3-carboxylate sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of methyl 2,4-dioxopiperidine-3-carboxylate sodium salt and ethyl 2,4-dioxopiperidine-3-carboxylate sodium salt reveals subtle yet highly impactful differences in their synthetic utility. As foundational β -keto ester enolates, these compounds are critical building blocks in the development of complex heterocycles, including KRAS inhibitors[1], CSNK1 inhibitors[2], and PDE10 inhibitors[3].

As a Senior Application Scientist, selecting between the methyl and ethyl variants requires a rigorous understanding of their thermodynamic stability, steric profiles, and decarboxylation kinetics. This guide objectively compares their reactivity to optimize your synthetic workflows.

Mechanistic Reactivity Profile: Causality in Chemical Behavior

Both compounds exist as stabilized sodium enolates, featuring an acidic α -hydrogen flanked by two carbonyl groups. This structural motif renders them potent ambident nucleophiles capable of undergoing alkylation, acylation, and condensation[4]. However, the choice of the ester alkyl group (methyl vs. ethyl) fundamentally alters downstream reactivity.

Steric Hindrance & Nucleophilic Attack

The methyl ester presents a smaller steric radius around the ester carbonyl compared to the ethyl ester. In reactions requiring nucleophilic attack at the ester carbonyl (such as amidation or transesterification), the methyl variant acts as a superior electrophile and a better leaving group. The ethyl group's larger steric bulk slightly impedes the approach of bulky nucleophiles, which can lead to extended reaction times or the need for elevated temperatures.

Hydrolysis and Decarboxylation Dynamics

The most critical divergence in their performance is their susceptibility to ester cleavage and subsequent decarboxylation to form piperidine-2,4-dione derivatives.

  • The Causality: The methyl group imparts less steric hindrance and possesses a marginally lower inductive electron-donating effect than the ethyl group. This renders the methyl ester's carbonyl carbon more electrophilic and highly susceptible to rapid nucleophilic attack by water[4].

  • The Result: Methyl 2,4-dioxopiperidine-3-carboxylate can be completely hydrolyzed and decarboxylated under remarkably mild conditions (e.g., heating in aqueous acetonitrile at 100 °C for just 30 minutes)[1]. Conversely, the ethyl ester exhibits higher kinetic stability and typically requires harsher, acid-mediated conditions (e.g., refluxing in aqueous HCl) to force the decarboxylation[2].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both sodium salts to guide reagent selection based on your target workflow.

Property / Reactivity MetricMethyl 2,4-dioxopiperidine-3-carboxylate Sodium SaltEthyl 2,4-dioxopiperidine-3-carboxylate Sodium Salt
Steric Profile LowModerate
Enolate Nucleophilicity High (Readily undergoes C-3 and N-1 alkylation)High (Comparable, slight steric hindrance at C-3)
Hydrolysis Kinetics Fast (Susceptible to mild aqueous conditions)Slower (Requires strong acid/base catalysis)
Typical Decarboxylation Conditions H₂O / CH₃CN, 100 °C, 0.5 hours[1]2.0 M HCl (aq), Reflux, 1.0+ hours[2]
Primary Synthetic Advantage Ideal for mild, rapid deprotection/decarboxylation.Ideal when the ester must survive intermediate steps.

Reaction Pathways & Workflows

To visualize the kinetic divergence between these two substrates, the following signaling pathway illustrates the chemical logic dictating their respective decarboxylation routes.

Pathway Enolate 2,4-Dioxopiperidine-3-carboxylate Sodium Salt Methyl Methyl Ester Enolate->Methyl R = CH3 Ethyl Ethyl Ester Enolate->Ethyl R = CH2CH3 Mild Mild Hydrolysis (H2O, 100°C) Methyl->Mild Fast Kinetics Harsh Acidic Hydrolysis (HCl, Reflux) Ethyl->Harsh Slower Kinetics Product Piperidine-2,4-dione (Decarboxylated) Mild->Product -CO2 Harsh->Product -CO2

Reaction pathway detailing the divergent decarboxylation kinetics of methyl vs. ethyl esters.

Self-Validating Experimental Methodologies

A robust protocol must contain internal feedback loops to ensure the chemistry is proceeding as designed. Below are the optimized, step-by-step methodologies for processing both derivatives into the core piperidine-2,4-dione scaffold.

Protocol A: Mild Decarboxylation of the Methyl Ester[1]

Use this protocol when processing the methyl ester to avoid harsh acidic conditions that might degrade sensitive functional groups elsewhere on the molecule.

  • Solubilization: Dissolve methyl 2,4-dioxopiperidine-3-carboxylate sodium salt (1.0 eq) in a 1:1 mixture of deionized H₂O and CH₃CN (approx. 10 mL/mmol).

  • Thermal Activation: Heat the reaction mixture to 100 °C.

  • In-Process Control (Visual): Monitor the reaction for effervescence. The evolution of CO₂ gas serves as a visual self-validation that decarboxylation is actively occurring.

  • In-Process Control (Analytical): After 30 minutes, sample the reaction. LC-MS must show the complete disappearance of the starting mass and the appearance of the [M-44]⁺ peak (loss of CO₂).

  • Workup: Cool the mixture to 25 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). The complete partitioning of the product into the organic layer validates the removal of the polar carboxylate group. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Mediated Decarboxylation of the Ethyl Ester[2]

Use this protocol when processing the ethyl ester, as water alone is insufficient to overcome the kinetic barrier of ethyl ester hydrolysis.

  • Solubilization: Dissolve ethyl 2,4-dioxopiperidine-3-carboxylate sodium salt (1.0 eq) in dichloromethane (DCM) (approx. 5 mL/mmol).

  • Acidification: Dropwise, add aqueous 2.0 M HCl (approx. 2.0 eq).

  • In-Process Control (Chemical): Verify the pH of the aqueous layer is < 2. This validates the complete protonation of the sodium enolate to the free β -keto ester.

  • Solvent Exchange & Heating: Concentrate the mixture under reduced pressure to remove DCM. Redissolve the crude residue in acetonitrile, add water, and heat to reflux for 1 hour.

  • Validation & Isolation: Monitor via TLC (UV active). Upon completion, filter through a water-resistant phase separator and concentrate under reduced pressure to yield the pure piperidine-2,4-dione.

Workflow Step1 1. Solubilize Sodium Salt (Aqueous/Organic Mix) Step2 2. Initiate Cleavage (Add H2O or HCl) Step1->Step2 Step3 3. Thermal Activation (Monitor CO2 Evolution) Step2->Step3 Step4 4. LC-MS Validation (Confirm Mass -44 Da) Step3->Step4 Step5 5. Workup & Extraction (EtOAc / Brine Wash) Step4->Step5

Step-by-step experimental workflow for the self-validating decarboxylation process.

Conclusion & Selection Guide

The selection between methyl and ethyl 2,4-dioxopiperidine-3-carboxylate sodium salt should be governed by your target synthetic route's tolerance for harsh conditions.

  • Select the Methyl Ester if your synthetic strategy requires rapid, mild deprotection and decarboxylation, or if your molecule contains acid-labile moieties.

  • Select the Ethyl Ester if you require the ester group to act as a robust protecting group that must survive intermediate basic or mildly nucleophilic transformations prior to late-stage decarboxylation.

References

  • Fused-tricyclic inhibitors of kras and methods of use thereof (WO2016168540A1). Google Patents. 1

  • 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors (WO2018206775A1). Google Patents. 2

  • Pyrazine compounds as phosphodiesterase 10 inhibitors (WO2010057121A1). Google Patents. 3

  • A Comparative Guide to Sodium;Ethyl 3-Oxobutanoate and Other β-Keto Esters in Synthesis . Benchchem. 4

Sources

mass spectrometry fragmentation pattern comparison for methyl 2,4-dioxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl vs. Ethyl 2,4-Dioxopiperidine-3-Carboxylate

Executive Summary

In preclinical drug discovery, piperidine-2,4-dione derivatives serve as critical building blocks for synthesizing complex therapeutics, including KRAS inhibitors [1] and phosphodiesterase 10 (PDE10) inhibitors [2]. When optimizing synthetic routes or conducting pharmacokinetic (PK) metabolite profiling, researchers frequently must choose between using methyl 2,4-dioxopiperidine-3-carboxylate (Product A) and its analog, ethyl 2,4-dioxopiperidine-3-carboxylate (Alternative B).

While both compounds offer similar reactivity in cyclization and coupling reactions, their behavior in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is fundamentally different. This guide objectively compares the MS/MS fragmentation patterns of these two building blocks, providing the mechanistic causality behind their divergence and a self-validating analytical protocol to ensure robust structural characterization.

Mechanistic Causality: Why the Ester Alkyl Chain Matters in MS/MS

In positive ion mode ESI (+ESI), both compounds readily protonate at the highly conjugated beta-dicarbonyl system, yielding stable [M+H]+ precursor ions. However, the length of the ester alkyl chain dictates the available energetic pathways during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

The Methyl Ester (Product A)
  • Precursor Ion: m/z 172.06

  • Primary Pathway: The methyl ester lacks a beta-hydrogen on the alkoxy group. Therefore, it cannot undergo a low-energy cyclic rearrangement. Instead, it undergoes a direct, higher-energy homolytic or heterolytic cleavage, resulting in the neutral loss of methanol ( CH3​OH , -32 Da) to form an acylium ion at m/z 140.03.

  • Secondary Pathway: Decarboxylation (-44 Da) directly from the precursor yields a fragment at m/z 128.07.

The Ethyl Ester (Alternative B)
  • Precursor Ion: m/z 186.08

  • Primary Pathway (Diagnostic): The presence of a beta-hydrogen on the ethyl group enables a classic six-membered cyclic transition state (a McLafferty-type rearrangement). This allows for the highly favorable neutral loss of ethylene ( C2​H4​ , -28 Da), yielding the corresponding carboxylic acid at m/z 158.05.

  • Secondary Pathway: The intermediate carboxylic acid subsequently loses water ( H2​O , -18 Da) to converge on the exact same acylium ion ( m/z 140.03) seen in the methyl ester.

Analytical Advantage: The ethyl ester's -28 Da neutral loss serves as a highly specific diagnostic tag in complex biological matrices, whereas the methyl ester requires higher collision energies to fragment and relies on a less unique -32 Da loss.

Fragmentation Pathway Visualization

The following diagram maps the divergent and convergent MS/MS pathways of both compounds.

MS_Fragmentation M_Pre Methyl Ester[M+H]+ m/z 172.06 Common Acylium Ion [M+H - ROH]+ m/z 140.03 M_Pre->Common - CH3OH (-32 Da) Direct Cleavage M_CO2 [M+H - CO2]+ m/z 128.07 M_Pre->M_CO2 - CO2 (-44 Da) E_Pre Ethyl Ester [M+H]+ m/z 186.08 E_Pre->Common - C2H5OH (-46 Da) Direct Cleavage E_C2H4 [M+H - C2H4]+ m/z 158.05 E_Pre->E_C2H4 - C2H4 (-28 Da) Cyclic Elimination E_CO2 [M+H - CO2]+ m/z 142.09 E_Pre->E_CO2 - CO2 (-44 Da) E_C2H4->Common - H2O (-18 Da) Dehydration

Caption: Comparative ESI-MS/MS fragmentation pathways for methyl and ethyl 2,4-dioxopiperidine-3-carboxylate.

Quantitative Data Comparison

The table below summarizes the theoretical exact masses and typical relative abundances observed at a Normalized Collision Energy (NCE) of 30 eV in an Orbitrap HCD cell.

Feature / FragmentMethyl 2,4-dioxopiperidine-3-carboxylateEthyl 2,4-dioxopiperidine-3-carboxylateMechanistic Origin
Precursor [M+H]+ m/z 172.0610 (15% base peak) m/z 186.0766 (5% base peak)Protonation at dicarbonyl oxygen
Diagnostic Loss 1 m/z 140.0342 (-32 Da, 100%) m/z 158.0453 (-28 Da, 85%)Loss of CH3​OH vs. Loss of C2​H4​
Diagnostic Loss 2 m/z 128.0711 (-44 Da, 25%) m/z 142.0868 (-44 Da, 10%)Decarboxylation
Convergent Ion m/z 140.0342 (Same as above) m/z 140.0342 (-46 Da, 100%)Acylium ion formation
Deep Fragmentation m/z 112.0393 (-60 Da, 40%) m/z 112.0393 (-74 Da, 45%)Piperidine ring opening / CO loss

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure high-fidelity, reproducible data that isolates the true fragmentation pattern from potential in-source artifacts or system carryover, execute the following self-validating protocol.

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibrant) and perform a full-scan MS to verify mass accuracy is <2 ppm .

  • Background Validation: Inject a blank sample (50:50 LC-MS grade H2​O:Acetonitrile with 0.1% Formic Acid). Verify the absence of peaks at m/z 172.06 and 186.08 to confirm zero column carryover.

Phase 2: Sample Preparation

  • Prepare 1 mg/mL stock solutions of both the methyl and ethyl esters in 100% Acetonitrile.

  • Dilute to a working concentration of 1 µg/mL using the 50:50 aqueous/organic mobile phase to ensure optimal spray stability.

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1×50 mm ) at a flow rate of 0.4 mL/min. Use a rapid 3-minute gradient from 5% to 95% Organic (0.1% FA in ACN).

  • Ionization: Set ESI voltage to +3.5 kV, capillary temperature to 320°C, and sheath gas to 40 arb units.

  • Targeted MS/MS (PRM): Set up a Parallel Reaction Monitoring (PRM) method targeting m/z 172.06 and 186.08.

  • Energy Stepping (Crucial Step): To capture the full kinetic breakdown curve, apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV. This validates the precursor-to-product causality (e.g., proving m/z 186 158 occurs at lower energy than 158 140).

Phase 4: Data Analysis & Validation

  • Extract Ion Chromatograms (EIC) for the precursor and primary product ions with a 5 ppm mass tolerance window.

  • Self-Validation Check: Confirm that the isotopic distribution of the precursor ion matches the theoretical model for C7​H9​NO4​ and C8​H11​NO4​ before accepting the MS/MS spectra.

Conclusion & Selection Matrix

When selecting a building block for synthesis where downstream MS-based PK tracking is required:

  • Choose Methyl 2,4-dioxopiperidine-3-carboxylate if you require a lower molecular weight starting material and are utilizing high-resolution mass spectrometry (HRMS) where the -32 Da neutral loss can be accurately distinguished from common biological background noise [1].

  • Choose Ethyl 2,4-dioxopiperidine-3-carboxylate if you are operating on nominal mass instruments (e.g., triple quadrupoles) where the highly favorable, low-energy -28 Da (ethylene) cyclic elimination provides a superior Signal-to-Noise (S/N) ratio for Multiple Reaction Monitoring (MRM) assays [2].

References

  • Title: Fused-tricyclic inhibitors of KRAS and methods of use thereof (WO2016168540A1)
  • Title: Pyrazine compounds as phosphodiesterase 10 inhibitors (WO2010057121A1)
  • Title: PubChemLite: Methyl 2,4-dioxopiperidine-3-carboxylate (CID 10997480) Source: National Center for Biotechnology Information (NCBI) PubChem Database URL: [Link]

A Senior Application Scientist's Guide to Evaluating Counter-Ion Effects in Cross-Coupling Reactions: A Comparative Study of Sodium vs. Potassium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of N-Aryl Piperidin-2,4-diones in Modern Drug Discovery

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives have shown a wide range of biological activities, making them highly valuable in drug development programs.[4][5] The synthesis of N-aryl piperidine-2,4-diones, in particular, is a key step in the creation of novel drug candidates. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging the crucial C-N bond in these molecules.[6][7][8]

The efficiency of these cross-coupling reactions is paramount for both laboratory-scale research and large-scale pharmaceutical production. Numerous factors can influence the outcome of a cross-coupling reaction, including the choice of catalyst, ligand, solvent, and base. A frequently overlooked yet critical parameter is the nature of the counter-ion of the nucleophilic partner. This guide provides a comprehensive framework for a comparative study on the cross-coupling efficiency of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate versus its potassium counterpart. While direct, side-by-side comparative data for these specific salts is not prevalent in the literature, this guide will leverage established principles of organometallic chemistry and counter-ion effects to propose a robust experimental design for their evaluation.

The Unseen Influence: Theoretical Basis for Counter-Ion Effects in Cross-Coupling

The choice of the alkali metal counter-ion (sodium vs. potassium) can significantly impact the reactivity of the nucleophile and the overall catalytic cycle in a cross-coupling reaction.[9][10][11] These effects can be attributed to several factors:

  • Solubility and Dissociation: The solubility of the sodium and potassium salts of the piperidine-2,4-dione in the reaction solvent will dictate the concentration of the active nucleophile in solution. Potassium salts are often more soluble in organic solvents than their sodium analogues, which could lead to a higher effective concentration of the nucleophile and potentially faster reaction rates.

  • Lewis Acidity and Aggregation: The Lewis acidity of the counter-ion can influence the aggregation state of the nucleophile and its interaction with the palladium catalyst. The larger ionic radius and lower charge density of the potassium ion compared to the sodium ion can lead to different coordination behavior and reactivity.

  • Interaction with the Catalytic Cycle: The counter-ion can play a role in various steps of the catalytic cycle, such as the transmetalation or reductive elimination steps. For instance, the nature of the cation can affect the stability of intermediates and the rate of product formation.[12][13]

Given these considerations, a systematic experimental comparison is warranted to determine the optimal counter-ion for the cross-coupling of methyl 2,4-dioxopiperidin-1-ide-3-carboxylate with various aryl halides.

Proposed Experimental Design for a Comparative Study

This section outlines a detailed experimental protocol for a head-to-head comparison of the sodium and potassium salts in a model palladium-catalyzed N-arylation reaction.

Part 1: Synthesis of the Nucleophilic Salts

The first step is the synthesis and purification of sodium and potassium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate.

Protocol 1: Synthesis of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

  • To a solution of methyl 2,4-dioxopiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction for the cessation of hydrogen gas evolution.

  • Filter the resulting suspension to collect the sodium salt.

  • Wash the solid with anhydrous diethyl ether and dry under vacuum to yield the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: Synthesis of Potassium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

  • To a solution of methyl 2,4-dioxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF (0.5 M), add potassium tert-butoxide (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Filter the resulting precipitate to collect the potassium salt.

  • Wash the solid with anhydrous diethyl ether and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of Nucleophilic Salts cluster_Na Sodium Salt Synthesis cluster_K Potassium Salt Synthesis start Methyl 2,4-dioxopiperidine-3-carboxylate NaH Add Sodium Hydride in THF start->NaH KOtBu Add Potassium tert-Butoxide in THF start->KOtBu Stir_Na Stir at RT for 2h NaH->Stir_Na Workup_Na Filter, Wash, Dry Stir_Na->Workup_Na Product_Na Sodium Salt Workup_Na->Product_Na Stir_K Stir at RT for 1h KOtBu->Stir_K Workup_K Filter, Wash, Dry Stir_K->Workup_K Product_K Potassium Salt Workup_K->Product_K

Caption: Workflow for the synthesis of sodium and potassium salts.

Part 2: Comparative Cross-Coupling Reactions

A model Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction should be employed to compare the efficiency of the two salts. For this guide, we will use a Buchwald-Hartwig C-N cross-coupling reaction.

Model Reaction:

The coupling of the sodium or potassium salt with 4-bromotoluene will be investigated.

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and the sodium or potassium salt of methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (1.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-bromotoluene (1.0 eq) and anhydrous toluene (0.2 M).

  • Heat the reaction mixture to 100 °C and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield of the N-arylated product.

Diagram of the Experimental Workflow:

cluster_workflow Comparative Cross-Coupling Workflow start Setup Schlenk Tube under Argon reagents Add Pd₂(dba)₃, XPhos, Nucleophilic Salt start->reagents substrates Add 4-bromotoluene and Toluene reagents->substrates reaction Heat to 100 °C and Monitor substrates->reaction workup Cool, Dilute, Filter reaction->workup purification Column Chromatography workup->purification analysis Determine Isolated Yield purification->analysis

Caption: Step-by-step experimental workflow for the comparative cross-coupling.

Data Presentation and Analysis: A Head-to-Head Comparison

The following tables should be used to systematically record and compare the experimental data obtained from the comparative study.

Table 1: Comparison of Reaction Yields at a Fixed Time Point

EntryNucleophilic SaltTime (h)Yield (%)
1Sodium Salt4
2Potassium Salt4
3Sodium Salt8
4Potassium Salt8
5Sodium Salt12
6Potassium Salt12

Table 2: Time Course Study to Reach >95% Conversion

EntryNucleophilic SaltTime to >95% Conversion (h)
1Sodium Salt
2Potassium Salt

Table 3: Effect of Catalyst Loading

EntryNucleophilic SaltCatalyst Loading (mol%)Yield (%) at 8h
1Sodium Salt2.0
2Potassium Salt2.0
3Sodium Salt1.0
4Potassium Salt1.0
5Sodium Salt0.5
6Potassium Salt0.5

Anticipated Outcomes and Mechanistic Interpretation

Based on general principles, it is hypothesized that the potassium salt may exhibit superior performance in the cross-coupling reaction due to its potentially higher solubility in organic solvents, leading to a faster reaction rate and higher yields, especially at lower catalyst loadings and shorter reaction times.

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig C-N cross-coupling reaction. The counter-ion (M⁺) can influence the rates of both the oxidative addition and reductive elimination steps.

Diagram of the Catalytic Cycle:

L2Pd0 L₂Pd(0) OxAdd Oxidative Addition L2Pd0->OxAdd Ar-X L2PdArX L₂Pd(Ar)X OxAdd->L2PdArX NucSub Nucleophilic Substitution L2PdArX->NucSub M-Nuc L2PdArNuc L₂Pd(Ar)(Nuc) NucSub->L2PdArNuc RedElim Reductive Elimination L2PdArNuc->RedElim Product Ar-Nuc RedElim->Product Product->L2Pd0

Caption: Generalized catalytic cycle for C-N cross-coupling.

Conclusion: A Data-Driven Approach to Reaction Optimization

While this guide provides a theoretical framework and a detailed experimental plan, the ultimate determination of the superior counter-ion for the cross-coupling of methyl 2,4-dioxopiperidin-1-ide-3-carboxylate will be based on empirical data. By systematically evaluating the performance of the sodium and potassium salts under various conditions, researchers can make informed, data-driven decisions to optimize their synthetic routes. This approach not only enhances the efficiency of producing valuable pharmaceutical intermediates but also contributes to a deeper understanding of the subtle yet significant role of counter-ions in transition metal catalysis.

References

  • Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. PMC. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews (ACS Publications). Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. PMC. Available at: [Link]

  • Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. PMC. Available at: [Link]

  • Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof. Google Patents.
  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organometallics (ACS Publications). Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available at: [Link]

  • C-C Cross-Coupling Reactions by Palladium on Barium and Potassium Polyoxotungstate Supports. ResearchGate. Available at: [Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Synthesis of sodium methyl 2-sulfolaurate and its application in acrylate emulsion polymerization. Journal of Beijing University of Chemical Technology (Natural Science Edition). Available at: [Link]

  • Potassium Ions are More Effective than Sodium Ions in Salt Induced Peptide Formation. PMC. Available at: [Link]

  • Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. Google Patents.
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  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

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  • Transition-Metal-Free Synthesis of Oxindoles by Potassium tert-Butoxide-Promoted Intramolecular α-Arylation. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SODIUM METHYL ESTER SULFONATE FOR CHEMICALLY-ENHANCED OIL RECOVERY. SciELO. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate and its parent β-keto ester, methyl 2,4-dioxopiperidine-3-carboxylate. We will explore the theoretical underpinnings, present detailed experimental protocols, and analyze the spectral data to provide researchers, scientists, and drug development professionals with a robust framework for characterizing these and similar molecular systems. The piperidine ring is a significant structural motif in pharmaceuticals, making a thorough understanding of its derivatives and their intermediates crucial for synthesis and quality control.[1]

Introduction: The Significance of Enolates in Piperidinedione Chemistry

The 2,4-dioxopiperidine scaffold is a key component in various biologically active molecules.[2] The synthesis of derivatives often proceeds through the formation of an enolate intermediate at the C3 position, which is flanked by two carbonyl groups (an amide and a ketone). This positioning significantly increases the acidity of the α-hydrogen, facilitating deprotonation to form a stabilized enolate.[3]

FTIR spectroscopy is a powerful, non-destructive technique for monitoring this transformation.[4] By analyzing the vibrational frequencies of functional groups, we can confirm the formation of the enolate and gain insights into the electronic delocalization within the molecule. This guide focuses on interpreting the distinct spectral shifts that occur when the parent β-dicarbonyl compound is converted to its sodium enolate salt.

The Chemistry of Enolate Formation and its Spectroscopic Signature

The key to this analysis is understanding the keto-enol tautomerism and subsequent deprotonation. The α-hydrogen on the carbon between the two carbonyl groups (C3) is acidic because the resulting conjugate base—the enolate—is stabilized by resonance. The negative charge is delocalized over the two oxygen atoms and the α-carbon.[5]

This delocalization fundamentally alters the bond characteristics of the molecule:

  • The original ketone and ester C=O double bonds acquire more single-bond character.

  • The original C-C and C-O single bonds acquire more double-bond character.

These changes lead to predictable shifts in the FTIR spectrum. The C=O stretching frequencies will decrease, while new bands corresponding to C=C and C-O stretching of the enolate system will appear.[6]

Below is a diagram illustrating the formation of the resonant enolate structure.

Caption: Formation of the sodium enolate from its parent β-keto ester.

Experimental Protocols

To ensure data integrity, a rigorous and well-defined experimental procedure is paramount. The following protocols outline the synthesis of the parent compound and the acquisition of FTIR spectra.

Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate

This compound can be synthesized via established methods such as Dieckmann cyclizations or other related pathways for creating substituted piperidine-2,4-diones.[7] For the purpose of this guide, we will assume the starting material is available.[8]

In-situ Generation of Sodium Enolate

The sodium enolate is readily formed by treating the parent β-keto ester with an equimolar amount of a suitable base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), in an appropriate solvent like absolute ethanol or THF.[3][6]

FTIR Spectroscopy Workflow

The hygroscopic nature of many sodium salts necessitates careful sample handling to prevent interference from atmospheric moisture.

G FTIR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep_Parent Prepare Parent Compound (Thin film or KBr pellet) BG_Scan Perform Background Scan (Empty ATR or KBr pellet) Prep_Parent->BG_Scan Prep_Enolate Prepare Enolate Sample (Under inert atmosphere, e.g., glovebox) Prep_Enolate->BG_Scan Sample_Scan Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans) BG_Scan->Sample_Scan Process Ratio against Background (Baseline Correction) Sample_Scan->Process Analyze Peak Identification & Assignment Process->Analyze

Caption: Standard workflow for FTIR sample preparation and analysis.

Step-by-Step Protocol:

  • Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[9]

  • Background Scan: Perform a background scan using the empty sample holder (e.g., clean ATR crystal or KBr press).

  • Sample Preparation:

    • Parent Compound: If liquid, a thin film can be prepared on a salt plate (e.g., NaCl). If solid, prepare a KBr pellet or use the Attenuated Total Reflectance (ATR) accessory.[9]

    • Sodium Enolate: Due to its potential hygroscopicity, handle the solid sample in a glovebox or dry environment. Use an ATR accessory for direct analysis of the powder to minimize exposure to air.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[9]

  • Data Processing: The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum. Apply baseline correction as needed.

Spectral Comparison and Data Analysis

The primary differences between the spectrum of the parent keto-ester and its sodium enolate are found in the 1800-1500 cm⁻¹ region, which corresponds to carbonyl and carbon-carbon double bond stretching vibrations.

FTIR Spectrum of Methyl 2,4-dioxopiperidine-3-carboxylate (Parent)

The spectrum of the parent compound is characterized by multiple sharp, strong absorption bands in the carbonyl region:

  • ~1740 cm⁻¹: C=O stretch of the methyl ester. This is a typical frequency for an ester carbonyl.[6]

  • ~1715 cm⁻¹: C=O stretch of the C4-ketone.

  • ~1680 cm⁻¹: C=O stretch of the C2-amide (lactam). Amide carbonyls typically appear at lower wavenumbers due to resonance with the nitrogen lone pair.

FTIR Spectrum of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (Enolate)

Upon deprotonation and formation of the sodium enolate, the spectrum changes dramatically:

  • Disappearance of Keto/Ester Carbonyls: The distinct peaks around 1740 cm⁻¹ and 1715 cm⁻¹ will disappear or be significantly diminished.[6]

  • Appearance of Enolate Bands: A new, very strong, and often broad band appears in the 1650-1550 cm⁻¹ region. This band is a composite of the asymmetric C=C=O stretching vibration of the delocalized enolate system. It represents the shared double bond character across the O-C-C-C-O framework.

  • Amide Carbonyl Shift: The C2-amide carbonyl may also shift slightly due to changes in the overall electronic structure of the ring.

Comparative Data Summary

The table below summarizes the expected key vibrational frequencies. For comparison, data for the well-characterized enolate of ethyl acetoacetate is included.

Functional GroupVibrational ModeParent Piperidinedione (cm⁻¹)Sodium Piperidinedione Enolate (cm⁻¹)Ethyl Acetoacetate Enolate (cm⁻¹)[6]
Ester CarbonylC=O Stretch~1740 (s)AbsentAbsent
Ketone CarbonylC=O Stretch~1715 (s)AbsentAbsent
Amide CarbonylC=O Stretch~1680 (s)~1660 (s) (shifted)N/A
Delocalized Enolate System Asymmetric C=C=O Stretch N/A ~1640 - 1580 (vvs, broad) ~1604 (s)
C-H (acidic)C-H Stretch/BendPresentAbsentAbsent

(s = strong, vvs = very, very strong)

Conclusion

The conversion of methyl 2,4-dioxopiperidine-3-carboxylate to its sodium enolate is clearly evidenced in the FTIR spectrum by the disappearance of the characteristic ester and ketone carbonyl stretching bands and the emergence of a strong, lower-frequency absorption band between 1650 cm⁻¹ and 1550 cm⁻¹. This powerful spectral shift provides an unambiguous confirmation of successful enolate formation. This guide provides the foundational knowledge and practical protocols for researchers to confidently use FTIR spectroscopy as a tool for reaction monitoring and characterization in the synthesis of piperidinedione-based pharmaceutical agents.

References

  • Patsnap Eureka. (2026, March 6).
  • Kaliraj, S., & Radhakrishnan, J. (2023). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity. ChemistrySelect, 8(2).
  • The Infrared Spectra of Enol
  • ChemInform Abstract: Infrared Spectra of Metal β-Keto Enolates and Rel
  • Enol
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • FTIR spectra of the residues of sodium phenolate at selected mass losses. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR.
  • Master Organic Chemistry. (2022, August 16).
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC.
  • β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. (n.d.). PMC.
  • Isolation and FTIR-ATR and 1H NMR Characterization of Alginates from the Main Alginophyte Species of the Atlantic Coast of Morocco. (2020, September 22). PMC.
  • Dalal Institute. (n.d.).
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A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Methyl 2,4-dioxopiperidine-3-carboxylate Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2,4-dioxopiperidine-3-carboxylate and its sodium salt are critical intermediates in the synthesis of advanced pharmaceutical agents, notably as reactants for creating phosphodiesterase 4 (PDE4) inhibitors[1]. In the landscape of drug development, the chemical purity of a starting material is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built. Impurities introduced at this early stage can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles[2][3].

This guide provides a comprehensive, technically-grounded framework for validating the chemical purity of commercial batches of methyl 2,4-dioxopiperidine-3-carboxylate sodium salt. Moving beyond a single-method approach, we will explore an orthogonal, multi-technique strategy. This methodology ensures that every aspect of the compound's identity, purity, and integrity is rigorously scrutinized, providing the high degree of confidence required in pharmaceutical research and development. The protocols and rationale presented herein are designed for researchers, quality control analysts, and drug development professionals who require a self-validating system for quality assurance.

The Imperative of a Multi-Technique, Orthogonal Approach

Relying on a single analytical technique for purity assessment is a fundamentally flawed approach. For instance, High-Performance Liquid Chromatography (HPLC) may indicate a high percentage purity based on peak area, but it cannot confirm the absolute identity of the main peak, nor will it detect non-UV active impurities, inorganic salts, or residual solvents. Conversely, Nuclear Magnetic Resonance (NMR) is unparalleled for structural confirmation but is less sensitive to trace-level impurities.

An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, is essential for a complete and trustworthy purity profile. This guide establishes a robust validation workflow combining chromatographic separation, spectroscopic identification, and elemental composition analysis. Each method acts as a check on the others, creating a self-validating and scientifically sound system.

G cluster_0 cluster_1 Primary Purity & Impurity Profile cluster_2 Structural Identity & Absolute Purity cluster_3 Orthogonal Confirmation & Stoichiometry cluster_4 Impurity Investigation cluster_5 batch Commercial Batch of Sodium Salt hplc HPLC-UV Analysis (Purity by Area %) batch->hplc nmr_id ¹H & ¹³C NMR (Structural Confirmation) batch->nmr_id lcms LC-MS (Impurity ID & Elucidation) hplc->lcms If impurities > threshold report Certificate of Analysis (Complete Purity Profile) hplc->report qnmr qNMR (Absolute Purity Assay) nmr_id->qnmr nmr_id->report qnmr->report elemental Elemental Analysis (C, H, N Composition) elemental->report ion Ion Chromatography (Sodium Content) ion->report lcms->report

Overall workflow for comprehensive purity validation.

Core Purity & Impurity Profiling by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity assessment in most quality control laboratories due to its robustness and resolving power[4]. For methyl 2,4-dioxopiperidine-3-carboxylate sodium salt, a reversed-phase HPLC method provides excellent separation of the main component from potential organic impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds. The piperidine ring and methyl ester group provide sufficient hydrophobicity for good interaction.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer at pH 7.0) is critical. The compound is a salt of a weak acid; maintaining a stable pH prevents peak tailing and ensures reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.

  • Detection: The 2,4-dioxo functionality within the piperidine ring contains chromophores that should allow for sensitive UV detection, typically in the range of 220-250 nm.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Trustworthiness: Method Validation Summary

A method is only trustworthy if it is validated. The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[2][5].

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and degradants.Peak purity analysis (via DAD) shows no co-elution. Resolution between adjacent peaks > 1.5.
Linearity To demonstrate a proportional relationship between detector response and concentration.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.80-120% recovery of spiked analyte at three concentration levels.
Precision To show the consistency of results (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.No significant change in results with minor changes in pH (±0.2), column temp (±2°C), flow rate (±0.1 mL/min).

Absolute Purity and Structural Integrity by NMR

NMR spectroscopy provides an unambiguous confirmation of the chemical structure and offers a powerful method for determining absolute purity without relying on a specific reference standard of the analyte itself[6].

Part A: Structural Confirmation via ¹H and ¹³C NMR

Expertise & Causality: ¹H and ¹³C NMR spectra serve as a chemical "fingerprint." For the sodium salt of methyl 2,4-dioxopiperidine-3-carboxylate, key structural features must be confirmed:

  • ¹H NMR: The absence of a very broad singlet around 10-13 ppm confirms the deprotonation of the enolic hydroxyl group, consistent with salt formation[7]. One should observe signals corresponding to the piperidine ring protons, the methoxy group of the ester, and the proton at the C3 position.

  • ¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons (C2 and C4) and the carboxylate carbon, typically in the 160-185 ppm range[8]. The methoxy carbon signal should also be present around 50-60 ppm.

Experimental Protocol: ¹H/¹³C NMR
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sodium salts to ensure solubility.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Analysis: Assign all observed peaks to the expected structure and verify the absence of significant impurity signals.

Part B: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Causality: qNMR is a primary analytical method that determines purity by relating the integrated signal of a specific analyte proton to that of a certified internal standard of known purity and weight[6]. The key is selecting a standard that has a sharp, well-resolved signal in a region of the spectrum free from analyte or solvent peaks.

Experimental Protocol: qNMR
  • Internal Standard Selection: Choose a high-purity, non-volatile, and stable internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the methyl 2,4-dioxopiperidine-3-carboxylate sodium salt into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve both completely in a precise volume of D₂O or DMSO-d₆.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.

  • Calculation: Calculate the purity using the following formula, accounting for the molar masses and number of protons for the integrated signals of both the analyte and the standard.

Orthogonal Verification of Composition and Stoichiometry

These techniques provide fundamental data on the compound's composition, acting as a crucial cross-check against chromatographic and spectroscopic results.

Part A: Elemental Analysis (CHN)

Expertise & Causality: Elemental analysis by combustion determines the weight percentage of carbon, hydrogen, and nitrogen in the sample[9]. This is a fundamental test of purity. A significant deviation from the theoretical values for the molecular formula (C₇H₈NNaO₄) indicates the presence of inorganic impurities, residual solvents, or an incorrect molecular structure[10]. The widely accepted tolerance for purity is a deviation of ≤ ±0.4% from the calculated values[10].

Part B: Sodium Counterion Analysis

Expertise & Causality: For an ionic salt, confirming the correct stoichiometry is mandatory. An incorrect ratio of the organic molecule to the sodium counterion directly impacts the molecular weight, which affects all subsequent assays and applications. Ion Chromatography (IC) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are ideal for accurately quantifying the sodium content[11][12].

Experimental Protocol: Ion Chromatography for Sodium Content
  • Instrumentation: Ion chromatograph with a conductivity detector.

  • Column: Cation-exchange column suitable for monovalent cations.

  • Eluent: Typically a dilute acid solution (e.g., 20 mM Methanesulfonic acid).

  • Calibration: Prepare a calibration curve using certified sodium standards (e.g., from NaCl or Na₂SO₄) across a suitable concentration range.

  • Sample Analysis: Prepare an accurate solution of the sample in deionized water and analyze.

  • Calculation: Determine the % w/w of sodium in the sample and compare it to the theoretical value for C₇H₈NNaO₄.

Identification of Unknowns by LC-MS

Expertise & Causality: When the HPLC analysis reveals unknown impurities above the reporting threshold (typically >0.05%), their identification is crucial for understanding the synthesis process and for safety assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose[4][13]. By coupling the separation power of HPLC with the mass-resolving power of MS, we can obtain the molecular weight of each impurity. Tandem MS (MS/MS) experiments can then be used to fragment the impurity ions, providing structural clues based on their fragmentation patterns[14][15][16].

G start HPLC detects unknown impurity lcms LC-MS Analysis start->lcms ms1 Acquire Full Scan MS (Determine [M+H]⁺ or [M+Na]⁺) lcms->ms1 ms2 Perform MS/MS (Isolate precursor ion & fragment) ms1->ms2 data Analyze Fragmentation Pattern & Accurate Mass Data ms2->data result Propose Impurity Structure data->result

Workflow for impurity identification using LC-MS.

Comparative Summary of Purity Validation Techniques

TechniquePrimary PurposePrincipleInformation ProvidedKey Limitations
HPLC-UV Quantify purity and profile organic impurities.Differential partitioning between a stationary and mobile phase.Relative purity (Area %), retention times of impurities.Requires a chromophore; relative purity is not absolute; does not identify unknowns.
qNMR Determine absolute purity and confirm structure.Nuclear spin resonance in a magnetic field.Absolute mass purity (%), unambiguous structural confirmation.Lower sensitivity than HPLC for trace impurities; requires a suitable internal standard.
Elemental Analysis Verify elemental composition.Combustion and detection of resulting gases (CO₂, H₂O, N₂).%C, %H, %N; confirms empirical formula.Indirect measure of purity; provides no information on the nature of impurities.
Ion Chromatography Quantify the inorganic counterion.Ion-exchange separation with conductivity detection.% Sodium; confirms salt stoichiometry.Only measures ionic species; provides no information on the organic moiety.
LC-MS Identify unknown impurities.Chromatographic separation followed by mass-to-charge analysis.Molecular weight and structural fragments of impurities.Primarily a qualitative/identification tool; quantification requires specific validation.

Conclusion

The validation of chemical purity for a critical pharmaceutical intermediate like methyl 2,4-dioxopiperidine-3-carboxylate sodium salt is a rigorous, multi-faceted process that cannot be satisfied by a single analytical measurement. A robust, self-validating system built on the principles of orthogonal testing is paramount.

By integrating the quantitative power of HPLC , the absolute structural and purity data from NMR , and the fundamental compositional verification from Elemental and Ion Analysis , researchers and developers can establish a high-confidence, comprehensive purity profile. This methodical approach not only ensures batch-to-batch consistency and supports regulatory compliance but also fundamentally upholds the quality and safety of the eventual therapeutic agent[3][5]. Employing these validated methods is an indispensable practice in modern pharmaceutical development[17].

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). PubMed. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Pharmaguideline. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • How Analytical Method Validation Ensures Product Quality - Pharmsky. Pharmsky. [Link]

  • Analytical Method Validation in Pharmaceutical Quality Assurance - ND Global. ND Global. [Link]

  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed. (2022, March 20). PubMed. [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. Stratech. [Link]

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare - Veeprho. (2023, August 23). Veeprho. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. NC State University Libraries. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives | Organic... | Fiveable. Fiveable. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. Alternative Therapies In Health And Medicine. [Link]

  • Chemists Debate the Value of Elemental Analysis - PMC - NIH. (2022, December 14). PMC. [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21). Royal Society of Chemistry. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). BULLETIN OF THE KARAGANDA UNIVERSITY. [Link]

  • Real Salt® Elemental Analysis. Real Salt. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Restek. [Link]

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comparative study of leaving group effects in 2,4-dioxopiperidine-3-carboxylate ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Leaving Group Effects in the Amidation of 2,4-Dioxopiperidine-3-Carboxylate Derivatives

Executive Summary

The 2,4-dioxopiperidine-3-carboxylate scaffold is a highly versatile intermediate in medicinal chemistry. It is frequently utilized in the synthesis of complex, biologically active molecules, including potent Cdc7 kinase inhibitors for oncology[1][2] and inhaled PDE4 inhibitors for respiratory diseases[3]. A critical transformation in these synthetic workflows is the conversion of the C3-carboxylate ester into a C3-carboxamide. However, this seemingly straightforward nucleophilic acyl substitution is notoriously problematic due to the unique electronic environment of the scaffold. This guide objectively compares the performance of different ester leaving groups (Methyl/Ethyl, tert-Butyl, and p-Nitrophenyl) to help you optimize your amidation workflows.

Mechanistic Causality: The Enolization Dilemma

As an Application Scientist, I frequently observe researchers struggling with the direct amidation of 2,4-dioxopiperidine-3-carboxylates. To optimize this reaction, one must first understand the causality behind its failure.

The root cause lies in the inherent acidity of the substrate. The C3 proton is flanked by two strongly electron-withdrawing carbonyl groups (the lactam C2 and the ester C=O), creating a highly stabilized 1,3-dicarbonyl system with a pKₐ typically ranging from 5 to 7. Furthermore, the unique reactivity of lactams and their soft enolization properties heavily influence this dynamic[4][5].

When an amine (pKₐ ~10) is introduced to act as a nucleophile, it acts preferentially as a base. The rapid acid-base reaction deprotonates the C3 position, forming a stable enolate. This enolate drastically increases the electron density around the ester carbonyl, rendering it highly unreactive toward nucleophilic attack. Consequently, the reaction stalls, leading to poor yields and starting material recovery unless the leaving group (LG) is strategically modulated.

G A 2,4-Dioxopiperidine-3-Carboxylate (Ester) C Deprotonation (Fast) Enolate Formation A->C Base Pathway D Nucleophilic Attack (Slow) Tetrahedral Intermediate A->D Nucleophilic Pathway B Amine (Nucleophile/Base) B->C B->D E Unreactive Dead-End (Requires Heat/Catalyst) C->E F Leaving Group Expulsion (Amide Product) D->F

Mechanistic divergence: Amine-induced enolization vs. desired nucleophilic acyl substitution.

Comparative Analysis of Leaving Groups

To overcome the enolization dilemma, the choice of the ester leaving group is paramount.

  • Alkyl Esters (Methyl/Ethyl) - The Traditional Baseline: Alkoxide ions (-OMe, -OEt) are poor leaving groups. The activation energy required for the tetrahedral intermediate to collapse and expel the alkoxide is high. Direct amidation requires forcing conditions (120–150 °C) to push the equilibrium, which frequently causes thermal degradation of sensitive substrates.

  • tert-Butyl Esters (-OtBu) - The Deprotection-Coupling Route: The bulky tert-butyl group sterically hinders nucleophilic attack, making direct amidation virtually impossible. However, the tert-butyl ester is highly susceptible to acidic cleavage (e.g., via Trifluoroacetic acid, TFA) to yield the free carboxylic acid. Once converted, standard peptide coupling reagents (HATU, EDC) can be employed. This two-step process is highly reliable and operates at room temperature[3].

  • Active Aryl Esters (p-Nitrophenyl, -OpNP) - The High-Reactivity Paradigm: The p-nitrophenoxide ion is an excellent leaving group due to the strong electron-withdrawing effect of the nitro group, which stabilizes the negative charge via resonance. The lowered activation energy for leaving group expulsion outpaces the enolization side-reaction, allowing amidation to proceed rapidly at room temperature.

Experimental Data & Performance Comparison

Leaving GroupReactivity ProfileReaction ConditionsAvg. YieldPrimary Drawback
-OMe / -OEt Very Low120–150 °C, Sealed Tube, 24h20–40%High thermal degradation; enolization dominates.
-OtBu Indirect (High)1. TFA (RT, 1h)2. HATU/DIPEA (RT, 2h)75–90%Requires two distinct steps and coupling reagents.
-OpNP Very High25 °C, THF, 1h85–95%Requires synthesis of the active ester precursor.

Step-by-Step Experimental Methodologies

Protocol A: Direct Amidation of Ethyl Ester (High Temp)

Note: Only recommended for highly robust, thermally stable amines.

  • Setup: In a heavy-walled pressure vial, suspend ethyl 2,4-dioxopiperidine-3-carboxylate (1.0 mmol) and the desired amine (5.0 mmol, 5 eq) in anhydrous toluene (3 mL).

  • Reaction: Seal the vial and heat to 130 °C for 24 hours.

  • Self-Validation: Monitor via LC-MS. TLC is often misleading here due to the co-elution of thermal degradation byproducts. A successful reaction will show a slow conversion to the product mass.

  • Workup: Cool to room temperature, concentrate under vacuum, and purify via reverse-phase HPLC.

Protocol B: Two-Step Amidation via tert-Butyl Ester Cleavage

Note: The industry standard for complex pharmaceutical intermediates.

  • Cleavage: Dissolve tert-butyl 2,4-dioxopiperidine-3-carboxylate (1.0 mmol) in anhydrous DCM (5 mL). Add TFA (5 mL). Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via TLC (10% MeOH/DCM). The starting material (Rf ~0.7) will disappear, replaced by a highly polar baseline spot, confirming successful cleavage to the free acid.

  • Preparation for Coupling: Concentrate under reduced pressure and co-evaporate with toluene (3 x 10 mL) to remove all residual TFA.

  • Coupling: Dissolve the crude acid in anhydrous DMF (5 mL). Add the amine (1.2 mmol), DIPEA (3.0 mmol), and HATU (1.2 mmol). Stir at room temperature for 4 hours.

  • Self-Validation: The reaction mixture typically turns from pale yellow to deep orange upon active ester formation with HATU.

  • Workup: Quench with water to precipitate the desired carboxamide. Filter and wash with cold water.

Protocol C: Mild Amidation via p-Nitrophenyl Ester

Note: Ideal for highly sensitive amines that cannot tolerate basic coupling reagents.

  • Setup: Dissolve p-nitrophenyl 2,4-dioxopiperidine-3-carboxylate (1.0 mmol) in anhydrous THF (5 mL).

  • Reaction: Add the amine (1.1 mmol) dropwise at room temperature. Stir for 1 hour.

  • Self-Validation: The solution will rapidly turn bright yellow. This is a visual confirmation that the p-nitrophenoxide leaving group is being successfully expelled.

  • Workup: Dilute with EtOAc (20 mL) and wash thoroughly with saturated aqueous Na₂CO₃ (3 x 15 mL) until the aqueous layer is no longer yellow (ensuring complete removal of the p-nitrophenol byproduct). Dry over Na₂SO₄ and concentrate.

W Start Starting Material Selection E1 Ethyl Ester (-OEt) Start->E1 E2 tert-Butyl Ester (-OtBu) Start->E2 E3 p-Nitrophenyl Ester (-OpNP) Start->E3 P1 Direct Amidation (150°C, Sealed Tube) E1->P1 P2_1 TFA Cleavage (25°C, 1h) E2->P2_1 P3 Mild Amidation (25°C, 1h) E3->P3 End 2,4-Dioxopiperidine-3-Carboxamide P1->End P2_2 HATU/DIPEA Coupling (25°C, 2h) P2_1->P2_2 P2_2->End P3->End

Comparative synthetic workflows based on the chosen ester leaving group.

Conclusion & Recommendations

Relying on direct amidation of methyl or ethyl 2,4-dioxopiperidine-3-carboxylates is a strategic error in modern synthetic workflows due to the overwhelming enolization side-reaction. For routine library synthesis, the tert-butyl ester deprotection-coupling route (Protocol B) offers the best balance of commercial availability and substrate scope. However, for late-stage functionalization involving highly sensitive, complex amines, investing upfront in the synthesis of the p-nitrophenyl active ester (Protocol C) will yield significantly cleaner reaction profiles and higher overall throughput.

References

  • Chen, M., & Dong, G. (2017). Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization. Journal of the American Chemical Society.[Link]

  • Menichincheri, M., et al. (2009). First Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potent and Orally Active Antitumor Agents. 2. Lead Discovery. Journal of Medicinal Chemistry.[Link]

  • Roberts, R. S., et al. (2019). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry.[Link]

Sources

A Comparative Guide to Benchmarking Catalytic Conversion Rates of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for objectively benchmarking the catalytic conversion rates of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate. As a senior application scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Introduction: The Significance of Benchmarking in Catalysis

Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a derivative of piperidine, a ubiquitous scaffold in many pharmaceutical agents.[1][2] The efficiency of its synthesis and subsequent functionalization is of paramount importance in drug discovery and development. Catalysis offers a powerful tool to achieve this, but selecting the optimal catalyst requires a systematic and objective comparison of performance.

Benchmarking in catalysis is a community-driven effort to establish standardized methods for evaluating and comparing the performance of catalysts.[3][4][5] This ensures reproducibility, facilitates innovation, and provides a level playing field for assessing new catalytic systems.[3][4] This guide will delineate a comprehensive protocol for benchmarking the catalytic conversion of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate in a model reaction.

The Model Reaction: N-Alkylation of Sodium Methyl 2,4-dioxopiperidin-1-ide-3-carboxylate

To illustrate the benchmarking process, we will focus on the N-alkylation of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate with a model electrophile, benzyl bromide. This reaction is chosen for its relevance in the synthesis of functionalized piperidine derivatives.

Reaction Scheme:

Experimental Design and Protocols

A robust benchmarking study necessitates a well-defined experimental protocol. The following sections detail the critical steps.

Materials and Reagents
  • Substrate: Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate (synthesis from methyl 2,4-dioxopiperidin-3-carboxylate[6] and a suitable base like sodium hydride is a prerequisite).

  • Electrophile: Benzyl bromide.

  • Solvents: A range of solvents should be screened for optimal catalyst performance and substrate solubility. Anhydrous solvents are crucial to prevent unwanted side reactions.

  • Catalysts: A selection of catalysts from different classes should be evaluated.

    • Phase-Transfer Catalysts (PTCs): Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI).

    • Homogeneous Metal Catalysts: Palladium, Rhodium, or Ruthenium complexes known for N-alkylation reactions.[7][8]

    • Heterogeneous Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).[8][9]

  • Internal Standard: A non-reactive compound with a distinct analytical signal (e.g., naphthalene for GC-MS or 1,3,5-trimethoxybenzene for NMR) for accurate quantification.

General Experimental Procedure
  • Reactor Setup: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can deactivate certain catalysts.

  • Reagent Preparation:

    • A stock solution of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate in the chosen anhydrous solvent is prepared.

    • A stock solution of benzyl bromide and the internal standard in the same solvent is also prepared.

  • Reaction Initiation:

    • The catalyst (e.g., 1-5 mol%) is added to the reaction vessel.

    • The substrate stock solution is then added.

    • The reaction is initiated by the addition of the benzyl bromide/internal standard stock solution.

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Each aliquot is immediately quenched to stop the reaction. This can be achieved by rapid cooling and/or the addition of a suitable quenching agent.

  • Sample Preparation for Analysis: The quenched aliquots are prepared for analysis by the chosen analytical technique (e.g., dilution, filtration).

Analytical Methodologies for Determining Conversion Rates

The choice of analytical technique is critical for obtaining accurate and reliable data.[10] A combination of methods is often ideal for cross-validation.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[12][13] It provides both qualitative and quantitative information.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.[14] A suitable column and mobile phase must be developed to achieve good separation of reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) by integrating the signals of the reactant and product relative to an internal standard.[10][11]

Data Analysis and Performance Metrics

The primary goal is to determine the rate of conversion of the substrate into the product. The following metrics are essential for a comprehensive comparison of catalyst performance:

  • Conversion (%): The percentage of the starting material that has been converted to the product.

  • Yield (%): The amount of product obtained, expressed as a percentage of the theoretical maximum.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit time (usually hours), representing the catalytic activity.

Comparative Data Table
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
Catalyst A1Toluene802
Catalyst B1Toluene802
Catalyst C1THF602
...........................

Visualization of the Benchmarking Workflow

A clear visual representation of the experimental workflow is crucial for understanding the entire process.

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_data Data Processing A Substrate & Reagent Stock Solutions C Reaction Setup (Inert Atmosphere) A->C B Catalyst Weighing B->C D Reaction Monitoring (Aliquots at t=x) C->D E Quenching D->E F Sample Preparation E->F G Instrumental Analysis (HPLC, GC-MS, NMR) F->G H Quantification & Conversion Calculation G->H I Performance Metrics (TON, TOF) H->I J Comparative Analysis I->J

Caption: Experimental workflow for benchmarking catalytic conversion rates.

Alternative Substrates for Comparative Studies

To broaden the scope of the benchmarking study, other nucleophilic substrates with similar structural motifs can be included for comparison. This provides a more comprehensive understanding of the catalyst's substrate scope and limitations.

  • Sodium Methyl Cocoyl Taurate (SMCT): A surfactant with a similar anionic head group.[15]

  • Carboxylate-based Ionic Liquids: These compounds also feature a carboxylate anion that can act as a nucleophile.[16]

  • Other Piperidine Derivatives: Exploring different substituents on the piperidine ring can reveal electronic and steric effects on the catalytic reaction.

Conclusion

This guide provides a foundational framework for the systematic and objective benchmarking of catalytic conversion rates for sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate. By adhering to these principles of scientific integrity and detailed reporting, researchers can generate high-quality, reproducible data that will accelerate the discovery and optimization of catalytic processes in drug development and other chemical industries.

References

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。